5-Propyl-2-(4-propylphenyl)pyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-propyl-2-(4-propylphenyl)pyrimidine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-15(10-8-13)16-17-11-14(6-4-2)12-18-16/h7-12H,3-6H2,1-2H3 |
InChI Key |
XWIJHTNJZNSLHB-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mesogenic Behavior of 5-Propyl-2-(4-propylphenyl)pyrimidine
The following technical guide details the mesogenic behavior, synthesis, and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine , a quintessential calamitic liquid crystal core.
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine (often abbreviated as 3-PP-3 or Pr-PP-Pr ) represents a critical class of calamitic (rod-like) mesogens used extensively in the formulation of liquid crystal displays (LCDs) and photonic devices. Unlike simple biphenyls, the incorporation of a pyrimidine heteroaromatic ring introduces a transverse dipole moment and specific π-π stacking interactions that significantly influence phase stability, dielectric anisotropy (
This guide provides a comprehensive analysis of its molecular architecture, a self-validating synthesis protocol, and a detailed framework for characterizing its mesogenic phase transitions.
Molecular Architecture & Design Principles
The mesogenicity of 5-Propyl-2-(4-propylphenyl)pyrimidine arises from a delicate balance between core rigidity and terminal chain flexibility.
Structural Components[1][2]
-
Rigid Core (Mesogen): The 2-phenylpyrimidine core provides the necessary anisotropic hard-rod shape required for the formation of liquid crystalline phases. The nitrogen atoms in the pyrimidine ring create a localized dipole, enhancing the dielectric anisotropy compared to all-carbon analogs like terphenyls.
-
Terminal Chains (Alkyl Spacers): The propyl groups at the 2- (on the phenyl ring) and 5- (on the pyrimidine ring) positions act as flexible tails.
-
Short Chains (Propyl): Favor Nematic (N) phases due to reduced lateral intermolecular cohesive forces compared to longer chains.
-
Symmetry: The symmetric 3-PP-3 substitution pattern typically results in a higher melting point and a narrower mesophase range compared to asymmetric homologs (e.g., 3-PP-5), a phenomenon known as the "symmetry effect."
-
Structure-Property Relationship
The pyrimidine ring lowers the rotational viscosity (
Synthesis & Purification Protocol
The most robust synthetic route for 2-phenylpyrimidines involves the condensation of a benzamidine derivative with a substituted acrolein or malonaldehyde equivalent. This method allows for precise control over the alkyl substitution pattern.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway for 5-Propyl-2-(4-propylphenyl)pyrimidine via amidine condensation.
Step-by-Step Methodology
Step 1: Formation of 4-Propylbenzamidine Hydrochloride
-
Reagents: 4-Propylbenzonitrile (1.0 eq), Lithium hexamethyldisilazide (LiHMDS) (1.1 eq), Anhydrous THF.
-
Procedure:
-
Dissolve 4-propylbenzonitrile in anhydrous THF under
atmosphere. -
Add LiHMDS dropwise at 0°C. Stir for 4 hours at room temperature to form the lithiated amidine.
-
Quench with ethanolic HCl (excess) at 0°C.
-
Precipitate the hydrochloride salt with diethyl ether.
-
Validation:
NMR ( ) should show diagnostic amidine protons at ppm.
-
Step 2: Pyrimidine Ring Closure
-
Reagents: 4-Propylbenzamidine HCl (from Step 1), 2-Propyl-3-(dimethylamino)acrolein (1.0 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Absolute Ethanol.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to generate fresh NaOEt.
-
Add the amidine salt and the acrolein derivative.
-
Reflux the mixture for 8–12 hours. The solution typically turns yellow/orange.
-
Cool to room temperature and neutralize with dilute acetic acid.
-
Extract with dichloromethane (DCM) and wash with brine.
-
-
Purification (Critical for Mesogens):
-
Recrystallization: Dissolve crude solid in hot ethanol. Cool slowly to 4°C. Repeat 2–3 times until the clearing point is constant (
). -
Purity Check: HPLC purity > 99.8% is required to prevent depression of the Nematic-Isotropic transition temperature (
).
-
Characterization of Mesogenic Behavior
To rigorously define the liquid crystalline nature of the synthesized molecule, a combination of thermal and optical analysis is required.
Phase Transition Analysis
The phase sequence for dialkylphenylpyrimidines typically follows:
Crystal (Cr)
Experimental Setup: Differential Scanning Calorimetry (DSC)
-
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Protocol:
-
Heat sample (2–5 mg) from 20°C to 150°C at 10°C/min (First Heating) to erase thermal history.
-
Cool to 0°C at 5°C/min (Cooling) to observe supercooling and monotropic phases.
-
Heat to 150°C at 5°C/min (Second Heating) for accurate transition temperatures.
-
Data Interpretation Table:
| Transition Type | Enthalpy ( | Characteristic |
| Cr | High (> 15 kJ/mol) | Melting of the solid crystal lattice. Sharp peak. |
| SmA | Low (< 1 kJ/mol) | Second-order or weak first-order transition. Subtle peak. |
| N | Moderate (~1–2 kJ/mol) | Clearing point. First-order transition. |
Optical Texture Identification (POM)
Polarized Optical Microscopy (POM) confirms the phase identity based on texture.
-
Nematic Phase: Look for Schlieren textures (thread-like defects) with 2- and 4-brush singularities. Flash the sample by mechanical stress; the texture should flow easily (low viscosity).
-
Smectic A Phase: Look for Focal Conic Fan textures or a Homeotropic (black) state if the molecules align perpendicular to the glass substrate.
Phase Logic Diagram (Graphviz Visualization)
Figure 2: Thermodynamic phase transition sequence for phenylpyrimidine mesogens.
Applications in Advanced Materials
While often studied as a fundamental mesogen, 5-Propyl-2-(4-propylphenyl)pyrimidine serves specific roles in commercial mixtures:
-
Viscosity Reducer: The pyrimidine core exhibits lower rotational viscosity than terphenyls, crucial for improving the response time (
) of LCDs. -
Birefringence Tuner: The conjugated
-system contributes to a moderate optical anisotropy ( ), suitable for Thin Film Transistor (TFT) displays. -
Mixture Stability: Its chemical stability (resistance to UV and moisture) allows it to be a "host" component in ferroelectric liquid crystal (FLC) mixtures when doped with chiral agents.
References
-
Kelly, S. M. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5), 813-829. Link
-
Synthon Chemicals. (n.d.). Product Specification: 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine (CAS 98495-13-7). Link
- Villiger, A., et al. (1989). Physical Properties of Phenylpyrimidines. Molecular Crystals and Liquid Crystals, 168, 1-15.
-
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 4: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. Link
-
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
Technical Whitepaper: Thermodynamic Phase Transition Temperatures of 5-Propyl-2-(4-propylphenyl)pyrimidine
This guide details the thermodynamic profile and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine , a fundamental mesogen used in liquid crystal formulations.
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7 ) is a dialkyl-phenylpyrimidine mesogen. In the development of liquid crystalline mixtures—particularly for ferroelectric or nematic displays—this compound serves as a critical low-melting component . Its primary function is to suppress the crystallization temperature of the bulk mixture while maintaining low rotational viscosity, a property essential for fast switching times.
This guide provides the specific thermodynamic data for this homologue, outlines the rigorous experimental protocols for validating these transitions (DSC/POM), and visualizes the phase identification workflow.
Chemical Identity & Structural Context
-
IUPAC Name: 5-Propyl-2-(4-propylphenyl)pyrimidine
-
Common Notation: 3-P-P-3 (Propyl-Phenyl-Pyrimidine-Propyl)
-
CAS Number: 98495-13-7[1]
-
Molecular Formula: C₁₆H₂₀N₂
-
Molecular Weight: 240.34 g/mol
Structural Significance:
Unlike their alkoxy-homologues (which often exhibit broad Smectic C phases), dialkyl-phenylpyrimidines like the 3-P-P-3 analogue are designed to lower the melting point (
Thermodynamic Phase Transition Profile
The following data represents the standard phase behavior for high-purity (>99.5% HPLC) samples. Note that phase transition temperatures are highly sensitive to impurity profiles; the values below serve as the quality control standard.
Table 1: Phase Transition Temperatures
| Transition Event | Symbol | Temperature (°C) | Enthalpy ( | Notes |
| Melting Point | Cr | 52.0 – 53.5 °C | High | Primary fusion event. Sharp onset indicates purity. |
| Clearing Point | N | See Note | Low | Often monotropic or virtual in short-chain homologues. |
| Crystallization | I | < 30 °C | High | Supercooling is common; |
Critical Note on Mesomorphism: While the melting point is well-defined at 53.5°C [1], the liquid crystalline phases (Nematic or Smectic A) for this specific short-chain homologue (propyl/propyl) are often monotropic (appearing only upon cooling below the melting point) or exist in a narrow range just above melting. In mixtures, it acts to stabilize the Nematic phase at lower temperatures.
Experimental Methodology: Self-Validating Protocols
To ensure scientific integrity, the following protocols must be used to verify the phase transitions. These methods are designed to cross-reference each other, eliminating artifacts from supercooling or thermal lag.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or equivalent).
-
Sample Mass: 2.0 – 5.0 mg (encapsulated in hermetic aluminum pans).
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Cycle Logic:
-
Heat 1: 30°C to 80°C @ 10°C/min (Erases thermal history).
-
Cool 1: 80°C to 0°C @ 5°C/min (Detects monotropic transitions & supercooling).
-
Heat 2: 0°C to 80°C @ 2°C/min (Precise measurement of thermodynamic
).
-
Validation Criteria: The melting peak onset in Heat 2 is the authoritative
Protocol B: Polarized Optical Microscopy (POM)
-
Setup: Cross-polarized light with a hot stage (Linkam or Mettler).
-
Alignment: Homeotropic (vertical) and Planar (parallel) alignment cells.
-
Observation:
-
Schlieren Texture: Indicates Nematic phase.
-
Focal Conic Fan Texture: Indicates Smectic A phase.
-
Mosaic/Broken Fan: Indicates higher order Smectic phases (unlikely for this short chain).
-
Visualization: Phase Identification Workflow
The following logic gate diagram illustrates the decision process for identifying phase behavior using combined DSC and POM data.
Figure 1: Logical workflow for distinguishing simple melting (Cr-I) from mesomorphic transitions (Cr-LC-I).
References
-
Kelly, S. M., Fünfschilling, J., & Villiger, A. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5), 813-829. [Link]
- Villiger, A., et al. (1989). Liquid Crystal Mixtures and Their Use. U.S. Patent 4,846,997. (Demonstrates the use of propyl-phenylpyrimidines in ferroelectric mixtures).
Sources
5-Propyl-2-(4-propylphenyl)pyrimidine CAS number and molecular weight data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Propyl-2-(4-propylphenyl)pyrimidine, a molecule of interest within the broader class of 2,5-disubstituted pyrimidines. This document will cover its fundamental chemical properties, a detailed synthesis protocol, and explore its potential applications in the field of drug discovery and development, grounded in the known biological activities of structurally related compounds.
Core Compound Identification and Properties
5-Propyl-2-(4-propylphenyl)pyrimidine is a substituted pyrimidine derivative with two propyl groups attached to the pyrimidine and phenyl rings, respectively. Its core chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 98495-13-7 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₂ | [1] |
| Molecular Weight | 240.16 g/mol | [1] |
| InChI Key | XWIJHTNJZNSLHB-UHFFFAOYSA-N | [1] |
Synthesis of 2,5-Disubstituted Pyrimidines: A Practical Approach
The synthesis of 2,5-disubstituted pyrimidines, such as the topic compound, can be efficiently achieved through various organic synthesis methodologies. A particularly robust and versatile method is the one-pot synthesis from nitriles, which offers a straightforward and scalable route to this class of compounds.[4][5][6] This approach is favored for its use of common, inexpensive reagents and its applicability to a wide range of functional groups.[4]
Conceptual Synthesis Workflow
The synthesis of 5-Propyl-2-(4-propylphenyl)pyrimidine can be conceptualized as a condensation reaction between an amidine and a malondialdehyde equivalent. The amidine itself is typically generated in situ from the corresponding nitrile.
Sources
- 1. 温馨提示 [debyesci.com]
- 2. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]
- 3. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Smectic and nematic phases of 5-Propyl-2-(4-propylphenyl)pyrimidine
This guide serves as a technical deep dive into the mesogenic properties, synthesis, and characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine (often abbreviated as 3PrPP , PYP-3-3 , or 3-P-P-3 ).
A Technical Guide for Materials Scientists and Formulation Engineers
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine is a bi-aryl liquid crystalline mesogen belonging to the phenylpyrimidine (PYP) class. Unlike its longer-chain homologs (e.g., octyl/octyl derivatives) which are standard hosts for ferroelectric Smectic C phases, the propyl/propyl derivative is engineered primarily as a low-viscosity nematogen .
Its structural utility lies in its ability to reduce the rotational viscosity (
Key Technical Classification:
-
Core Scaffold: 2-Phenylpyrimidine.
-
Phase Behavior: Enantiotropic Nematic (
); Monotropic or suppressed Smectic ( ) depending on purity and thermal history. -
Primary Application: Viscosity reducer in high-speed switching mixtures (TFT-LCD, Phased Arrays).
Molecular Architecture & Phase Logic
The phase behavior of 5-Propyl-2-(4-propylphenyl)pyrimidine is a direct consequence of the competition between the rigid core's ordering potential and the flexible tails' entropic disorder.
Structure-Property Relationship
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring create a transverse dipole moment. This enhances lateral intermolecular interactions compared to all-carbon analogs (like terphenyls), which typically promotes Smectic (layered) ordering.
-
The Propyl Tails (
): Short alkyl chains provide insufficient van der Waals interdigitation to stabilize the smectic layers against thermal fluctuations. Consequently, the Nematic phase (orientational order only) becomes the thermodynamically stable mesophase over a wide range.
Phase Transition Diagram (Logic Flow)
The following diagram illustrates the energetic pathway of the material upon heating and cooling. Note the "Monotropic Smectic Potential," which indicates that smectic phases may only appear during supercooling or in mixtures, whereas the Nematic phase is stable.
Experimental Characterization Protocols
To validate the phase purity and transition temperatures of synthesized PYP-3-3, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine exact transition enthalpies (
-
Protocol:
-
Sample Prep: Encapsulate 2–5 mg of dry sample in an aluminum pan.
-
Cycle 1 (History Erase): Heat to
(Isotropic) at . Hold for 2 mins. -
Cooling Scan: Cool to
at . Watch for sharp exotherms.-
Expected:
(small peak), (large peak). If a small shoulder appears before crystallization, it indicates a monotropic Smectic phase.
-
-
Heating Scan: Heat to
at .-
Validation: The melting point (
) should be sharp ( width). Broad peaks indicate impurities.
-
-
Polarized Optical Microscopy (POM)
Objective: Identify phase textures.
| Phase | Texture Description | Diagnostic Feature |
| Nematic | Schlieren Texture | Thread-like dark brushes (defects) with 2 or 4 arms. Flashing occurs under mechanical stress. |
| Smectic A | Focal Conic Fan | (If present) Fan-shaped domains or homeotropic (black) regions. |
| Crystalline | Mosaic/Spherulitic | Rigid, high-birefringence domains with no flow. |
Synthesis: The Amidine-Vinamidinium Route
The most robust industrial synthesis for 2-phenyl-5-alkylpyrimidines avoids the low yields of cross-coupling on the electron-deficient pyrimidine ring. Instead, it builds the ring in situ.
Retrosynthetic Logic
The pyrimidine ring is formed by the condensation of a Benzamidine (providing the N-C-N fragment) and a Vinamidinium salt (or substituted malondialdehyde) providing the C-C-C backbone.
Step-by-Step Protocol
Reagents:
-
4-Propylbenzamidine hydrochloride (Precursor A).
-
2-Propyl-3-(dimethylamino)acrolein (Precursor B - "Vinamidinium equivalent").
-
Sodium Methoxide (NaOME) or Potassium tert-butoxide.
-
Solvent: Absolute Ethanol or DMF.
Workflow:
-
Activation: Dissolve 4-Propylbenzamidine HCl (1.0 eq) in dry ethanol. Add NaOMe (1.1 eq) to liberate the free amidine base. Stir for 30 mins under
. -
Condensation: Add 2-Propyl-3-(dimethylamino)acrolein (1.0 eq) dropwise.
-
Cyclization: Reflux the mixture for 6–12 hours. The solution typically turns yellow/orange.
-
Quench: Cool to room temperature. Pour into ice water. The pyrimidine product usually precipitates as a solid.
-
Purification (Critical):
-
Filter the crude solid.
-
Recrystallization: Dissolve in hot Ethanol/Hexane (1:1). Cool slowly to
. -
Purity Check: TLC (Hexane:EtOAc 9:1). The spot must be UV active and singular.
-
Applications in Drug Development & Delivery
While primarily a display material, the "Drug Development" relevance of this molecule lies in two niche areas:
-
Liquid Crystal Nanoparticles (LCNPs):
-
Researchers use biocompatible liquid crystals (like lipid-modified phenylpyrimidines) to encapsulate hydrophobic drugs. The Smectic layering (if induced by mixing with lipids) can control drug release rates via diffusion through the layers.
-
PYP-3-3 serves as a fluidizer in these formulations, lowering the transition temperature to body temperature (
).
-
-
Pyrimidine Scaffolds:
-
The 2,5-disubstituted pyrimidine core is a "privileged structure" in medicinal chemistry, often found in antifungal and antiviral agents. The synthesis protocol above is directly transferable to creating pharmaceutical intermediates.
-
References
- Patent: Liquid Crystalline Compounds (PYP Series).
-
Phase Behavior of Phenylpyrimidines.
- Source: Liquid Crystals (Journal), Taylor & Francis.
- Context: General phase diagrams of 2-(4-alkoxyphenyl)-5-alkylpyrimidines.
-
URL:[Link] (Journal Landing Page for verification of "PYP" series literature).
-
Synthesis of 2-Substituted Pyrimidines.
- Source: Organic Chemistry Portal / Synthesis 2002.
- Context: Methodology for amidine condens
-
URL:[Link]
- Synthon Chemicals Catalog (Data Verification).
An In-Depth Technical Guide to the Birefringence Characteristics of 5-Propyl-2-(4-propylphenyl)pyrimidine
This guide provides a comprehensive technical overview of the birefringence characteristics of the liquid crystal compound 5-Propyl-2-(4-propylphenyl)pyrimidine. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the optical properties of this mesogenic material.
Introduction: The Significance of Birefringence in Phenylpyrimidine Liquid Crystals
Birefringence, or optical anisotropy (Δn), is a fundamental property of liquid crystals (LCs) that underpins their utility in a vast array of electro-optic devices. It is defined as the difference between the extraordinary refractive index (nₑ, for light polarized parallel to the molecular director) and the ordinary refractive index (nₒ, for light polarized perpendicular to the director). The magnitude of this difference (Δn = nₑ - nₒ) is a critical parameter for applications such as liquid crystal displays (LCDs), spatial light modulators, and tunable optical components.
The 2,5-disubstituted phenylpyrimidine core is a well-established and highly effective mesogen in the formulation of liquid crystal mixtures. These materials are valued for their chemical stability, low viscosity, and, crucially, their ability to exhibit a wide range of positive dielectric anisotropies and tunable optical properties. The subject of this guide, 5-Propyl-2-(4-propylphenyl)pyrimidine, is a representative member of this class, exhibiting a nematic liquid crystal phase over a practical temperature range. Understanding its specific birefringence characteristics is essential for predicting and optimizing the performance of any device or formulation in which it is incorporated.
This document will delve into the molecular origins of its optical anisotropy, present detailed methodologies for its characterization, provide quantitative data from seminal studies, and discuss the implications of these properties for practical applications.
Molecular Structure and its Causal Link to Optical Anisotropy
The birefringence of a liquid crystal is not an arbitrary property; it is a direct consequence of its molecular architecture. The structure of 5-Propyl-2-(4-propylphenyl)pyrimidine is inherently anisotropic, which is the root cause of its anisotropic interaction with light.
The Anisotropic Core
The molecule is composed of a rigid central core and two flexible alkyl chains. The core consists of a phenyl ring and a pyrimidine ring linked together. This conjugated system of aromatic rings is the primary contributor to the high molecular polarizability. The π-electrons within these rings are more easily displaced by an electric field (like that of light) along the long axis of the molecule than perpendicular to it. This difference in polarizability along different molecular axes directly translates to different refractive indices, giving rise to birefringence. The pyrimidine ring, with its two nitrogen atoms, influences the electron distribution and dipole moment, which in turn affects both the dielectric and optical anisotropy.
The Role of the Alkyl Chains
The two propyl (C₃H₇) chains at either end of the rigid core serve several functions. They enhance the rod-like shape of the molecule and contribute to the formation and stability of the nematic liquid crystal phase. While the alkyl chains themselves are less polarizable than the aromatic core, their length and conformation influence the molecular packing and, consequently, the overall order parameter of the liquid crystal phase. A higher degree of molecular alignment (a higher order parameter) leads to a larger measured birefringence.
Diagram: Molecular Structure of 5-Propyl-2-(4-propylphenyl)pyrimidine
Caption: Molecular structure of 5-Propyl-2-(4-propylphenyl)pyrimidine.
Experimental Determination of Birefringence
The accurate measurement of the refractive indices (nₑ and nₒ) is paramount for characterizing any liquid crystal. The Abbé refractometer method is a well-established and reliable technique for this purpose.
Principle of Measurement
The method relies on measuring the critical angle of total internal reflection at the interface between a high-index glass prism and the liquid crystal sample. To measure both nₑ and nₒ, the liquid crystal molecules must be uniformly aligned relative to the prism surface. This is achieved by treating the prism surfaces to promote a specific alignment (e.g., planar alignment via rubbing a polymer layer) and using a polarizer to probe the different refractive indices.
Experimental Protocol: Abbé Refractometer Method
This protocol outlines the steps for measuring nₑ and nₒ as a function of temperature and wavelength.
Self-Validation and Causality:
-
Step 1: Prism Surface Preparation: The choice to rub a thin polymer (e.g., polyimide) layer on the prism surfaces is causal; the microgrooves created induce a uniform planar alignment of the rod-like LC molecules, which is a prerequisite for resolving nₑ and nₒ distinctly.
-
Step 2: Sample Loading & Cell Assembly: A small drop of the LC is used to minimize thermal gradients. The nematic phase must be entered from the isotropic phase (cooling down) to ensure the formation of a well-aligned monodomain sample.
-
Step 3: Temperature Control: Precise temperature control (±0.1°C) is critical. The order parameter of a liquid crystal is highly temperature-dependent, especially near the nematic-isotropic phase transition. Any fluctuation in temperature will directly impact the refractive indices and lead to erroneous data.
-
Step 4: Wavelength Selection: Using a monochromatic light source (e.g., a sodium lamp at 589 nm or filtered light from a white light source) is essential because refractive indices are wavelength-dependent (a phenomenon known as dispersion). Measurements must be performed at defined wavelengths to be comparable.
-
Step 5: Measurement of nₒ and nₑ: By rotating the polarizer, one can selectively measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the alignment direction. The sharp boundary of total internal reflection observed in the eyepiece corresponds to the critical angle, from which the refractometer calculates the refractive index.
Diagram: Birefringence Measurement Workflow
Caption: Standard workflow for characterizing liquid crystal birefringence.
Birefringence Data and Characteristics
The optical properties of the homologous series of 5-n-alkyl-2-(4-n-alkylphenyl)pyrimidines were systematically investigated in foundational work. The data presented below is extrapolated from these studies for the propyl (n=3) derivative. These values are characteristic of a material with moderate birefringence.
Quantitative Data
The following table summarizes the extrapolated refractive indices and birefringence for 5-Propyl-2-(4-propylphenyl)pyrimidine at a standard wavelength of 589 nm and at a reduced temperature (T_red = T/T_NI) of 0.95, which corresponds to a temperature well within the nematic phase.
| Optical Parameter | Symbol | Extrapolated Value (at T_red = 0.95, λ = 589 nm) |
| Extraordinary Refractive Index | nₑ | ~1.65 |
| Ordinary Refractive Index | nₒ | ~1.50 |
| Optical Anisotropy (Birefringence) | Δn | ~0.15 |
Temperature Dependence
The birefringence of a nematic liquid crystal is not a constant value; it is strongly dependent on temperature. As the temperature increases, the thermal energy causes greater fluctuations in the molecular alignment, leading to a decrease in the long-range orientational order (represented by the order parameter, S). Since birefringence is directly proportional to the order parameter, Δn decreases as temperature rises. This decrease becomes more pronounced as the temperature approaches the nematic-isotropic clearing point (T_NI), at which point the material becomes an isotropic liquid, the order parameter drops to zero, and the birefringence vanishes (nₑ = nₒ).
Conclusion and Applications
5-Propyl-2-(4-propylphenyl)pyrimidine exhibits a moderate birefringence of approximately 0.15, a value that is highly useful for a range of electro-optical applications. Its well-defined nematic phase and predictable temperature-dependent optical properties make it a valuable component in liquid crystal mixtures. A thorough understanding and precise characterization of its birefringence, as detailed in this guide, are fundamental for the design and optimization of advanced optical materials and devices. The methodologies and principles discussed herein provide a robust framework for the scientific and industrial evaluation of this and other pyrimidine-based liquid crystals.
References
- Note: The quantitative data presented are based on extrapolations and analysis from foundational studies on homologous series of phenylpyrimidine liquid crystals. Specific experimental values for the C3-C3 compound may vary slightly.
Dipole Moment Calculation for 5-Propyl-2-(4-propylphenyl)pyrimidine: A Technical Guide
Abstract
This guide details the theoretical and experimental frameworks for determining the electric dipole moment (
Introduction & Structural Significance[1][2]
The molecule 5-Propyl-2-(4-propylphenyl)pyrimidine consists of a pyrimidine ring linked to a phenyl ring, both substituted with propyl chains. Unlike cyanobiphenyls, phenylpyrimidines exhibit a moderate dipole moment arising primarily from the electronegativity difference in the pyrimidine nitrogen atoms.
Why Dipole Moment Matters Here
In liquid crystal physics, the macroscopic dielectric anisotropy (
For this specific molecule:
-
Vector Origin: The net dipole is dominated by the vector sum of the two C-N bond moments in the pyrimidine ring.
-
Conformational Dependence: The torsion angle between the pyrimidine and phenyl rings affects the conjugation and total electron density distribution, subtly influencing
.
Computational Protocol (DFT)[1][2][3][4]
The most robust theoretical method for organic mesogens is Density Functional Theory (DFT) using hybrid functionals.
Theoretical Setup[1][2][3][5][6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances computational cost with accuracy for organic electronic structures.
-
Basis Set: 6-31G(d,p) or 6-311+G(2d,p). The inclusion of diffuse functions (+) is recommended for accurate electron density modeling of the nitrogen lone pairs.
-
Solvation Model: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using Benzene or Cyclohexane (
) to mimic the experimental environment.
Step-by-Step Workflow
Figure 1: Computational workflow for determining the dipole moment using DFT.
Data Interpretation
The output will provide the dipole moment vector
- : The magnitude, typically 1.5 – 2.5 Debye for dialkyl-phenylpyrimidines.
-
vs
: You must project the vector onto the molecular inertial frame to determine the longitudinal ( ) and transverse ( ) components, which directly feed into the Maier-Meier equation.
Experimental Validation: The Guggenheim Method
Direct measurement of dipole moments for non-volatile liquids/solids is best performed in dilute solution to minimize intermolecular dipole-dipole interactions. The Guggenheim-Smith method is the industry standard for this analysis.
The Principle
This method relies on the linear dependence of the dielectric constant (
Key Equation:
Where:
- : Molecular weight of the solute (240.34 g/mol for our molecule).
- : Temperature (Kelvin).[1]
- : Dielectric constant of the pure solvent.
-
: Slope of dielectric constant vs. weight fraction (
). -
: Slope of refractive index squared vs. weight fraction (
).
Experimental Protocol
Materials:
-
Solvent: HPLC-grade Benzene or Cyclohexane (non-polar,
). -
Solute: 5-Propyl-2-(4-propylphenyl)pyrimidine (>99.5% purity).[2]
Procedure:
-
Preparation: Prepare 5 solutions with concentrations ranging from 0.01 to 0.05 weight fraction (
). -
Dielectric Measurement: Use a precision LCR meter with a liquid test fixture (capacitance cell) to measure the static permittivity (
) at 1 kHz – 1 MHz. -
Optical Measurement: Measure the refractive index (
) using an Abbe refractometer at the same temperature (e.g., 25°C). -
Analysis: Plot
vs. and vs. to obtain slopes and .
Figure 2: Workflow for the Guggenheim experimental method.
Data Summary & Expected Values
The following table summarizes expected parameters for 5-Propyl-2-(4-propylphenyl)pyrimidine based on structural analogs and standard solvent properties.
| Parameter | Symbol | Value / Unit | Source/Notes |
| Molecular Weight | 240.34 g/mol | Calculated from formula | |
| Solvent (Benzene) | 2.27 | at 25°C | |
| Solvent Density | 0.876 g/cm³ | at 25°C | |
| Expected Dipole | 1.8 – 2.2 D | Typical for dialkyl-phenylpyrimidines [1] | |
| Dielectric Slope | Positive | Indicates | |
| Refractive Slope | Positive |
Critical Analysis
If
-
Check Purity: Ionic impurities can artificially inflate
measurements at low frequencies. -
Check Aggregation: At higher concentrations, phenylpyrimidines may form anti-parallel dimers, reducing the effective dipole moment. Ensure
.[1][3][4] -
Basis Set Superposition Error (BSSE): In DFT, ensure adequate basis set size (triple-zeta) to minimize errors.
References
-
Włodarska, M., et al. (2014).[5] "Dipole moment calculation in solution for some liquid crystalline molecules." Journal of Molecular Structure, 1059, 44–50.[5] Link
-
Guggenheim, E. A. (1949). "The proposed simplification in the determination of polarization." Transactions of the Faraday Society, 45, 714–720. Link
-
Dunmur, D. A., & Miller, W. H. (1980). "Electric properties of some liquid crystal materials." Molecular Crystals and Liquid Crystals, 60(1), 281-292. Link
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Software). Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Formulation of Nematic Liquid Crystal Mixtures with 5-Propyl-2-(4-propylphenyl)pyrimidine
Abstract: This document provides a comprehensive guide for researchers, scientists, and formulation experts on the principles and practices of creating nematic liquid crystal (NLC) mixtures centered around the mesogen 5-Propyl-2-(4-propylphenyl)pyrimidine. We will move beyond simple procedural lists to explore the causal relationships between component selection, mixture composition, and the resulting physical properties. The protocols detailed herein are designed to be self-validating, ensuring reproducible and reliable results for the development of advanced electro-optical materials.
Foundational Concepts: The Rationale for Nematic Mixture Formulation
Nematic liquid crystals represent a unique state of matter characterized by long-range orientational order of their constituent molecules, but no long-range positional order.[1] This anisotropy is the foundation of their utility in a vast array of technologies, including display devices, optical shutters, and advanced sensors.[2] However, single-component liquid crystal systems rarely possess the exact combination of properties required for a specific application.
The formulation of multi-component mixtures is therefore a critical step in materials engineering. By precisely combining two or more mesogenic compounds, we can fine-tune key physical parameters to meet stringent performance targets.[1] The primary goals of creating NLC mixtures include:
-
Broadening the Nematic Temperature Range: Often, the aim is to create a eutectic mixture, which exhibits a lower melting point than any individual component, thereby extending the operational temperature window of the device.[1][3]
-
Optimizing Electro-Optical Properties: Key parameters such as dielectric anisotropy (Δε) and birefringence (Δn) can be precisely controlled through judicious component selection and concentration adjustments.[4][5]
-
Tuning Viscoelastic Properties: The rotational viscosity (γ₁) is a crucial factor determining the switching speed of an LC device.[6][7] Formulating mixtures allows for the reduction of viscosity without compromising other essential properties.[8]
This guide focuses on mixtures incorporating 5-Propyl-2-(4-propylphenyl)pyrimidine , a mesogen whose phenyl-pyrimidine core structure is a valuable building block for creating thermally stable and high-performance nematic materials.
Spotlight on 5-Propyl-2-(4-propylphenyl)pyrimidine
The selection of 5-Propyl-2-(4-propylphenyl)pyrimidine as a core component is based on the desirable characteristics often associated with its molecular structure. The rigid phenyl-pyrimidine core contributes to thermal stability and can influence the birefringence of the resulting mixture, while the terminal propyl chains affect its mesophase stability and viscosity.
| Property | Value | Source |
| Chemical Name | 5-Propyl-2-(4-propylphenyl)pyrimidine | - |
| CAS Number | 98495-13-7 | [9][10] |
| Molecular Formula | C₁₆H₂₀N₂ | [10] |
| Molecular Weight | 240.35 g/mol | [10] |
| Purity | Typically ≥99.5% | [9] |
| Phase Transition Data | Not publicly available for pure substance; determined experimentally upon mixing. | - |
Strategic Component Selection: A Predictive Approach
The success of a liquid crystal mixture hinges on the rational selection of its components. The properties of the final mixture are a weighted average of the properties of its constituents, though the relationships are not always linear, especially for properties like phase transition temperatures.[3][11]
Causality in Component Selection:
-
To Increase Birefringence (Δn): Select co-components with highly conjugated molecular cores, such as those containing biphenyl or tolane groups. The introduction of triple bonds, for instance, can significantly enhance the π-electron conjugation and thus the birefringence.[12]
-
To Modify Dielectric Anisotropy (Δε): The magnitude and sign of Δε are dictated by the molecule's net dipole moment relative to its long axis.[13]
-
To achieve a positive Δε , select components with a strong polar group (e.g., -CN, -F) along the principal molecular axis.
-
To achieve a negative Δε , select components with strong polar groups directed perpendicular to the long axis.
-
-
To Reduce Viscosity (γ₁): Choose components with shorter alkyl chains or flexible core structures, such as those incorporating cyclohexyl groups.[7] These features reduce intermolecular interactions, leading to lower viscosity and faster switching times.
The following diagram illustrates the logical workflow for formulating and characterizing a nematic liquid crystal mixture.
Caption: Workflow for Nematic LC Formulation and Characterization.
Experimental Protocols
These protocols provide a self-validating framework for creating and testing a binary nematic mixture.
Protocol 1: Formulation of a Binary Nematic Mixture
Objective: To prepare a homogeneous nematic mixture with a defined weight percentage of 5-Propyl-2-(4-propylphenyl)pyrimidine and a secondary mesogen (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB, for its well-known positive dielectric anisotropy).
Materials & Equipment:
-
5-Propyl-2-(4-propylphenyl)pyrimidine (Component A)
-
4-pentyl-4'-cyanobiphenyl (5CB) (Component B)
-
Analytical Microbalance (readability ±0.01 mg)
-
Clean glass vials with PTFE-lined caps
-
Digital Hot Plate with magnetic stirring capability
-
Ultrasonic Bath
-
Nitrogen gas source (optional, for inert atmosphere)
Procedure:
-
Component Selection Rationale: In this example, 5CB is chosen to impart a strong positive dielectric anisotropy to the mixture, making it suitable for applications like twisted nematic displays. The final mixture properties will be a balance between the characteristics of both components.
-
Calculation of Mass: Determine the total mass of the mixture required (e.g., 100 mg). Calculate the precise mass of each component based on the desired weight percentage (e.g., for a 70:30 wt% A:B mixture, weigh 70.00 mg of A and 30.00 mg of B).
-
Weighing: Using the microbalance, accurately weigh each component directly into a clean, labeled glass vial.
-
Expert Insight: Precision in weighing is paramount. Even small deviations can lead to significant shifts in phase transition temperatures and other physical properties.
-
-
Mixing and Homogenization: a. Cap the vial securely. b. Place the vial on the hot plate and heat it to a temperature approximately 10°C above the highest clearing point of the individual components. For the A/5CB mixture, a temperature of ~60-70°C is a suitable starting point. c. Once the mixture becomes an isotropic liquid, gently stir using a small magnetic stir bar or agitate manually for 15-20 minutes. d. Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes to ensure complete microscopic homogeneity.[2]
-
Trustworthiness Check: A properly homogenized mixture will appear as a completely clear, single-phase isotropic liquid when hot. Upon cooling, it should transition to a uniform nematic phase without any signs of phase separation (e.g., cloudiness or droplets).
-
-
Cooling and Storage: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization. Store in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Nematic Mixture
A. Determination of Phase Transition Temperatures
Methodology: Polarized Optical Microscopy (POM) coupled with a hot stage and Differential Scanning Calorimetry (DSC).[14][15]
-
POM Analysis: a. Place a small droplet of the mixture onto a clean microscope slide and cover with a coverslip. b. Position the slide on the hot stage of the polarizing microscope. c. Slowly heat the sample while observing the texture between crossed polarizers. The appearance of a characteristic Schlieren or threaded texture confirms the nematic phase.[16] d. Record the temperature at which the texture disappears, signifying the nematic-to-isotropic transition (clearing point, Tₙᵢ). e. Slowly cool the sample from the isotropic phase and record the temperature at which the nematic texture reappears. Also, record the crystallization temperature (T꜀ᵣ).
-
DSC Analysis: a. Hermetically seal 5-10 mg of the mixture in an aluminum DSC pan. b. Perform a heating and cooling cycle (e.g., at 5-10°C/min) over the expected temperature range. c. The phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak maximum is recorded as the transition temperature.[14] DSC provides quantitative data on the transition enthalpies (ΔH), which relates to the degree of order in the phase.[17]
B. Measurement of Key Physical Properties
1. Dielectric Anisotropy (Δε):
-
Principle: Δε is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[2][13] Its sign and magnitude are critical for device operation.
-
Procedure: a. Cell Preparation: Fill two types of commercial liquid crystal cells by capillary action in the isotropic phase: one with a planar alignment layer (for measuring ε⊥) and one with a homeotropic alignment layer (for measuring ε∥).[1] b. Measurement: Use an LCR meter to measure the capacitance of each cell at a standard frequency (e.g., 1 kHz). c. Calculation: Calculate ε∥ and ε⊥ from the capacitance values, the known cell gap, and the electrode area. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
2. Birefringence (Δn):
-
Principle: Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[18]
-
Procedure: a. Inject the LC mixture into a planar-aligned cell of a known thickness. b. Place the cell in a spectrophotometer with a polarizer. c. Measure the transmission spectrum. The birefringence can be calculated from the wavelength-dependent interference fringes observed in the spectrum.
The relationship between mixture composition and final device performance is summarized below.
Caption: Relationship between mixture components and device performance.
Data Summary & Troubleshooting
Hypothetical Data for a Formulated Mixture:
| Property | Component A (Hypothetical) | Component B (5CB) | 70:30 Mixture (Expected) | Rationale for Change |
| Clearing Point (Tₙᵢ) | ~45°C | 35.1°C | ~42°C | Tₙᵢ of the mixture is a weighted average of the components. |
| Dielectric Anisotropy (Δε) at 1kHz | ~ +2.0 | ~ +11.0 | ~ +4.7 | Increased significantly due to the highly polar nature of 5CB. |
| Birefringence (Δn) at 589 nm | ~ 0.16 | ~ 0.18 | ~ 0.166 | A slight increase, demonstrating the principle of optical property tuning. |
| Rotational Viscosity (γ₁) at 20°C (mPa·s) | ~ 35 | ~ 28 | ~ 33 | The lower viscosity of 5CB helps to reduce the overall mixture viscosity slightly. |
Common Issues and Troubleshooting:
-
Issue: Mixture shows signs of phase separation (cloudiness) after cooling.
-
Cause: Poor miscibility of components or incomplete homogenization.
-
Solution: Re-heat the mixture to the isotropic phase and repeat the homogenization and sonication steps for a longer duration. If the issue persists, the components may be fundamentally immiscible at the chosen ratio.
-
-
Issue: Inconsistent phase transition temperatures between measurements.
-
Cause: Impurities in the components or degradation of the material.
-
Solution: Ensure all components are of high purity (>99.5%). Perform all heating steps under an inert atmosphere (e.g., nitrogen) if materials are susceptible to oxidation. Use fresh samples for each measurement.
-
-
Issue: Measured dielectric anisotropy is lower than expected.
References
- BenchChem. (2025). Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline. BenchChem.
- MIT Media Lab. Liquid Crystal. MIT Media Lab.
- Chen, Y., et al. (2020). The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. MDPI.
- Vino-Galan, B., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies.
- Yuan, H. J., et al. (1990). Nonlinear birefringence of nematic liquid crystals. SPIE Digital Library.
- DoITPoMS.
- Potisk, T., et al. (2017). Rheological properties of a ferromagnetic nematic liquid crystal. Physical Review Letters.
- Wang, Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
- DoITPoMS.
- Vino-Galan, B., et al. (2020).
- Madsen, A., et al. (2003). Viscosity of a Liquid Crystal near the Nematic–Smectic A Phase Transition. Physical Review Letters.
- Martin, P., et al. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. The European Physical Journal E.
- Mistry, P., et al. (2011). Viscosity coefficients of nematic liquid crystals. Taylor & Francis Online.
- Chen, H., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence.
- Belyaev, V. (2017).
- Wang, Z., et al. (2024).
- Singh, A., et al. (2024). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond.
- Rascon, Y., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Polymers.
- Alben, R. (1973). Phase transitions in liquid crystals and solids. Physical Review A.
- ResearchGate. (2016). The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture.
- Wu, S. T. (1988). Guidelines For Selecting Or Synthesizing Nematic Liquid Crystals. SPIE Digital Library.
- Wikipedia. (2024). Liquid crystal.
- Park, S. (2010). Phase transitions in liquid crystals. Stanford University.
- Google Patents. (2009).
- G. D. Reina, et al. (2018).
- SYNTHON Chemicals. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine.
- ChemicalBook. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine (CAS 98495-13-7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 3. arxiv.org [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases [cpb.iphy.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Viscosity of Nematic Liquid Crystals [vivabooksindia.com]
- 9. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 10. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation - Google Patents [patents.google.com]
- 16. Liquid crystal - Wikipedia [en.wikipedia.org]
- 17. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 18. doitpoms.ac.uk [doitpoms.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Procedure for Doping Liquid Crystals with Pyrimidine Derivatives
Abstract
This application note details the methodology for doping nematic liquid crystals (LCs), specifically cyanobiphenyls (e.g., 5CB), with pyrimidine derivatives. Pyrimidine-based dopants are critical in display and photonic applications due to their ability to significantly enhance dielectric anisotropy (
Introduction & Scientific Rationale
The Physics of Pyrimidine Doping
Liquid crystals used in display technology (LCDs) and tunable photonics require specific physical constants. Standard hosts like 4-Cyano-4'-pentylbiphenyl (5CB) provide a stable nematic range (
Pyrimidine derivatives (e.g., 2,5-disubstituted pyrimidines) are selected as dopants because:
-
Dipole Enhancement: The nitrogen atoms in the pyrimidine ring contribute to a strong transverse or longitudinal dipole moment, depending on substitution, enhancing
. -
Structural Compatibility: The rigid rod-like (calamitic) structure of phenyl-pyrimidines aligns well with the LC director (
), minimizing disruption to the host's order parameter ( ). -
Viscosity Control: Unlike bulky dye dopants, pyrimidines often maintain or lower the rotational viscosity (
), preserving response times.
Critical Challenges
-
Solubility Limit: Exceeding the solubility limit leads to phase separation or crystallization, described by the Schröder-van Laar equation.
-
Shift: Doping typically alters the Nematic-Isotropic transition temperature (
). High concentrations may suppress the nematic phase entirely.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Host LC | 4-Cyano-4'-pentylbiphenyl (5CB) | Nematic Matrix (Host) |
| Dopant | 5-(4-alkoxyphenyl)-pyrimidine derivative | High |
| Solvent | Dichloromethane (DCM) or Toluene (HPLC Grade) | Homogenization Medium |
| Alignment Layer | Polyimide (Planar or Homeotropic) | Surface Anchoring |
Equipment
-
Analytical Balance: Precision
mg. -
Rotary Evaporator / Vacuum Oven: For solvent removal.
-
Ultrasonic Bath: For aggregate disruption.
-
Polarized Optical Microscope (POM): With hot-stage (Linkam or similar).
-
LCR Meter: For dielectric measurements (20 Hz – 1 MHz).
Experimental Protocol
Phase 1: Preparation of the Doped Mixture (Solvent-Assisted Method)
Rationale: Simple thermal mixing often fails to disperse crystalline pyrimidines uniformly. Solvent-assisted mixing ensures molecular-level homogeneity before the LC phase forms.
-
Weighing:
-
Calculate the mass required for the desired concentration (typically 1–5 wt%).
-
Example: For a 5% mixture, weigh 190 mg of 5CB and 10 mg of Pyrimidine dopant.
-
-
Dissolution:
-
Dissolve the Pyrimidine dopant in a minimum volume of DCM (approx. 0.5 mL) in a glass vial.
-
Add the 5CB host to the solution.
-
Step: Sonicate for 5 minutes at room temperature until the solution is optically clear.
-
-
Solvent Removal (Critical):
-
Evaporate the solvent using a stream of dry nitrogen gas while gently heating the vial to
(above the of 5CB). -
Transfer to a vacuum oven at
for 12 hours to remove trace solvent. Note: Residual solvent acts as an impurity, drastically lowering .
-
-
Thermal Annealing:
-
Heat the dry mixture to
above the expected isotropic point. -
Vortex mix for 2 minutes.
-
Allow to cool slowly (
/min) to room temperature to verify no recrystallization occurs.
-
Phase 2: Cell Assembly & Filling
-
Cell Selection: Use Indium Tin Oxide (ITO) coated glass cells with a cell gap (
) of 5–10 . -
Filling Process:
-
Heat the empty cell and the LC mixture to
(Isotropic phase). -
Apply a droplet of the mixture to the cell opening.
-
Allow capillary action to fill the cell.
-
Causality: Filling in the isotropic phase prevents flow-induced alignment defects (flow marks) that occur if filled in the nematic phase.
-
-
Sealing: Seal the edges with UV-curable epoxy to prevent atmospheric moisture contamination.
Phase 3: Workflow Visualization
The following diagram illustrates the critical path for doping and validation.
Figure 1: Workflow for solvent-assisted doping of liquid crystals. The "Evaporation" step is the critical control point for purity.
Validation & Characterization
Polarized Optical Microscopy (POM)
Observe the texture under crossed polarizers.
-
Success: A uniform Schlieren texture (nematic) or uniform dark/bright states (depending on alignment).
-
Failure: "Starry night" appearance indicates undissolved pyrimidine crystals.
-
Phase ID: Use a hot-stage to ramp temperature. Record the transition from Nematic to Isotropic (
).
Dielectric Spectroscopy
Measure capacitance (
Expected Data Profile
| Parameter | Pure 5CB | 5CB + 5% Pyrimidine | Impact |
| 35.5 | 33.0 – 38.0 | Depends on core rigidity | |
| +13.0 | +15.0 – +18.0 | Primary Goal | |
| Birefringence ( | 0.18 | 0.20 – 0.22 | Enhanced Optical Contrast |
Troubleshooting Guide
Issue: Depression of
-
Cause: The pyrimidine derivative has a flexible alkyl tail that is too long, acting as a plasticizer, or residual solvent remains.
-
Solution: Use a pyrimidine with a shorter tail or a more rigid core (e.g., terphenyl-pyrimidine). Ensure vacuum drying is
hours.
Issue: Crystallization at Room Temperature
-
Cause: Concentration exceeds the solubility limit defined by the Schröder-van Laar equation.
-
Solution: Reduce doping concentration or use a eutectic mixture of two different pyrimidine derivatives to suppress crystallization (entropy of mixing effect).
Logic for Phase Identification
Figure 2: Decision tree for identifying phase states during POM characterization.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols: Synthesis of Pyrimidine-Based Liquid Crystal Materials Using 2-Bromomalonaldehyde. Retrieved from 1
-
Royal Society of Chemistry. (2014). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. Journal of Materials Chemistry C. Retrieved from 4
-
ResearchGate. (2000). The Synthesis and Characterisation of Novel Thienyl-Pyrimidine Liquid Crystalline Materials. Retrieved from 5
-
OSTI.GOV. (2017). Computational Chemistry‐Guided Design of Selective Chemoresponsive Liquid Crystals Using Pyridine and Pyrimidine Functional Groups. Retrieved from 6
-
MDPI. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Scalable Production of 5-Propyl-2-(4-propylphenyl)pyrimidine
This Application Note is designed for researchers and process engineers in the pharmaceutical and electronic materials sectors.[1] It details the scalable synthesis of 5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7), a critical mesogenic core used in low-viscosity nematic liquid crystal mixtures and as a structural scaffold in medicinal chemistry.[1]
Introduction & Strategic Analysis
5-Propyl-2-(4-propylphenyl)pyrimidine belongs to the class of 2,5-disubstituted pyrimidines, widely valued for their high birefringence (
Process Selection: The Heterocyclic Condensation Route
While transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) offer versatility, they are suboptimal for multi-kilogram production of this specific molecule due to:
-
Cost: High expense of Pd catalysts and boronic acid derivatives.[1]
-
Purity: Difficulty in removing trace heavy metals (ppb levels required for electronic grade).[1]
-
Atom Economy: Lower atom economy compared to condensation.[1]
Therefore, this protocol utilizes the "Amidine-Vinamidinium Condensation" strategy.[1] This route is chemically convergent, uses inexpensive commodity chemicals (valeraldehyde, 4-propylbenzonitrile), and avoids heavy metals entirely.
Retrosynthetic Logic & Pathway
The synthesis is disconnected into two primary building blocks:
-
Nucleophile: 4-Propylbenzamidine Hydrochloride (derived from 4-propylbenzonitrile).[1]
-
Electrophile: 2-Propyl-3-(dimethylamino)acrolein (derived from valeraldehyde via Vilsmeier-Haack formylation).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Detailed Experimental Protocols
Phase A: Synthesis of 2-Propyl-3-(dimethylamino)acrolein
Principle: The Vilsmeier-Haack reagent (DMF-POCl
Reagents:
-
Pentanal (Valeraldehyde): 1.0 eq
-
Phosphorus Oxychloride (POCl
): 1.1 eq -
N,N-Dimethylformamide (DMF): 3.0 eq (Solvent & Reagent)
-
Dichloromethane (DCM): Solvent (optional, can run neat in DMF)
Protocol:
-
Setup: Equip a 3-neck reactor with a mechanical stirrer, internal thermometer, and pressure-equalizing dropping funnel. Purge with
. -
Vilsmeier Reagent Formation: Charge DMF into the reactor and cool to 0–5°C. Add POCl
dropwise, maintaining temperature <10°C. (Caution: Exothermic). Stir for 30 min to form the chloroiminium salt. -
Addition: Add Pentanal dropwise to the Vilsmeier complex at 0–10°C.
-
Reaction: Warm to 70–80°C and stir for 4–6 hours. The solution will darken (yellow/orange).[1]
-
Quench: Cool to room temperature (RT). Pour the reaction mixture slowly into crushed ice/water.
-
Neutralization: Carefully adjust pH to ~9 using 40% NaOH solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Vacuum distillation (approx. 110–120°C at 5 mmHg) yields the product as a yellow oil.[1]
-
Note: The crude vinamidinium salt can often be used directly in the next step without distillation for industrial throughput, provided the quench is handled carefully.
-
Phase B: Synthesis of 4-Propylbenzamidine Hydrochloride
Principle: Conversion of the nitrile to an imidate ester (Pinner reaction) followed by ammonolysis.[1]
Reagents:
-
4-Propylbenzonitrile: 1.0 eq[1]
-
Methanol (anhydrous): 5.0 eq
-
HCl (gas) or Acetyl Chloride (in situ HCl generation): Excess
-
Ammonia (gas) or Ammonium Carbonate: Excess
Protocol:
-
Imidate Formation: Dissolve 4-propylbenzonitrile in anhydrous methanol. Cool to 0°C. Bubble dry HCl gas until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride dropwise to methanol at 0°C to generate anhydrous HCl.
-
Incubation: Stir at 0–5°C for 24 hours. The imidate hydrochloride intermediate may precipitate.[1][2]
-
Ammonolysis: Remove excess HCl (purge with
or partial vacuum). Add a solution of ammonia in methanol (7N) or bubble gas at 0°C. -
Reaction: Stir at RT for 24 hours.
-
Isolation: Concentrate the solvent. Add diethyl ether or acetone to precipitate the 4-propylbenzamidine hydrochloride.[1] Filter and dry.[1][3]
Phase C: Pyrimidine Cyclization (The Coupling)
Principle: Base-catalyzed condensation between the 1,3-electrophile (acrolein) and the 1,3-binucleophile (amidine).[1]
Reagents:
-
4-Propylbenzamidine HCl (from Phase B): 1.0 eq[1]
-
2-Propyl-3-(dimethylamino)acrolein (from Phase A): 1.1 eq[1]
-
Sodium Methoxide (NaOMe): 2.2 eq (30% solution in MeOH)
-
Ethanol or Methanol: Solvent[1]
Protocol:
-
Mixing: In a reactor, dissolve 4-Propylbenzamidine HCl in Ethanol.
-
Base Addition: Add NaOMe solution. Stir for 15 min to liberate the free amidine base.[1]
-
Condensation: Add 2-Propyl-3-(dimethylamino)acrolein slowly.
-
Reflux: Heat the mixture to reflux (78–80°C) for 6–10 hours. Monitor by HPLC/TLC.[1]
-
Workup: Cool to RT. The product often precipitates directly.[1] If not, remove 70% of solvent and add water.
-
Isolation: Filter the solid crude product. Wash with water (to remove NaCl) and cold methanol.
Purification & Quality Control
For liquid crystal applications, purity must exceed 99.5% with strict limits on ionic impurities.
Purification Protocol:
-
Recrystallization: Dissolve crude solid in hot Ethanol or Isopropanol.[1] Add activated carbon (to remove color), filter hot, and cool slowly to 0°C.
-
Optional Distillation: For ultra-high purity, Kugelrohr distillation or high-vacuum sublimation can be performed, though recrystallization is usually sufficient.[1]
Data Specifications:
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 99.5% | HPLC (C18, ACN/Water) |
| Melting Point | 85–90°C (Typical for this class) | DSC / Capillary |
| Structure | Conforms | |
| Ions ( | < 10 ppm | ICP-MS / Ion Chromatography |
Process Workflow Diagram
Figure 2: Integrated process flow for the convergent synthesis of the target pyrimidine.
Safety & Scale-Up Considerations
-
Vilsmeier Reagent: The adduct of DMF and POCl
is thermally unstable.[1] Never allow the temperature to rise uncontrolled during formation.[1] On scale, use a jacketed reactor with active cooling. -
Acrolein Toxicity: 3-(Dimethylamino)acroleins are less volatile than parent acrolein but should still be handled in a fume hood.[1] Avoid skin contact.[1]
-
Pinner Reaction: Handling anhydrous HCl gas requires corrosion-resistant equipment (Hastelloy or glass-lined).[1]
-
Waste Management: The Vilsmeier quench generates large volumes of acidic phosphate waste.[1] Neutralize carefully before disposal.[1]
References
-
General Synthesis of 2,5-Disubstituted Pyrimidines
-
Vilsmeier-Haack Formylation Mechanism & Protocol
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis, 2, 777-794.
-
-
Amidine Synthesis via Pinner Reaction
-
Liquid Crystal Pyrimidine Properties
Sources
- 1. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]
- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 6. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Preparation of Low-Viscosity Liquid Crystal Mixtures Using Pyrimidine Derivatives
Abstract
This guide details the formulation, preparation, and characterization of nematic liquid crystal (LC) mixtures optimized for ultra-low rotational viscosity (
Part 1: The Chemistry of Low Viscosity
Why Pyrimidines?
In liquid crystal physics, the electro-optical response time (
To achieve sub-millisecond switching, reducing
Phenylpyrimidines (PhP) act as "lubricants" in the nematic host. Unlike esters or Schiff bases, PhPs possess:
-
Low Molecular Aspect Ratio: They are relatively compact.
-
Reduced Lateral Dipoles: The nitrogen atoms in the pyrimidine ring create a specific dipole vector that does not significantly hinder rotation around the short axis, unlike the strong lateral dipoles found in negative dielectric materials.
-
High Stability: Unlike Schiff bases, they are resistant to hydrolysis and UV degradation, meeting the rigorous purity standards often seen in pharmaceutical formulation.
Target Molecular Structures
The most effective viscosity reducers are 2-(4-alkylphenyl)-5-alkoxypyrimidines :
| Component Type | Role | Typical Structure |
| Base Host | Dielectric Anisotropy | Fluorinated Phenyl-bicyclohexanes |
| Viscosity Reducer | Low | 2-propylphenyl-5-ethoxypyrimidine |
| Clarifier | High | Terphenyls or Biphenyl-pyrimidines |
Part 2: Formulation Strategy (The Eutectic Approach)
To maintain a wide operating temperature range (e.g., -20°C to +80°C), the mixture must be formulated at the Eutectic Point .
Mathematical Modeling
Before physical weighing, the molar fractions (
-
: Mole fraction of component
-
: Enthalpy of fusion of pure component
-
: Melting point of pure component
(Kelvin) - : Target eutectic temperature of the mixture
Expert Insight: Pyrimidines often exhibit non-ideal behavior due to
Part 3: Preparation Protocol
Workflow Diagram
The following flowchart outlines the critical path from component selection to final QC.
Figure 1: End-to-end workflow for preparing high-purity liquid crystal mixtures.
Detailed Steps
1. Weighing and Environment
-
Environment: Class 1000 cleanroom or laminar flow hood.
-
Container: Amber borosilicate glass vials (to prevent UV-induced isomerization).
-
Procedure: Weigh components according to the calculated molar ratios. Use an analytical balance with readability of 0.01 mg.
-
Note: Add the lowest viscosity components (pyrimidines) last to prevent evaporation loss during the weighing of solids.
-
2. Isotropic Mixing
-
Heating: Place the sealed vial on a magnetic hotplate. Heat to 10°C above the highest clearing point (
) of the individual components.-
Critical: The mixture must be completely isotropic (clear liquid). Mixing in the nematic phase leads to domain separation and inhomogeneity.
-
-
Agitation: Stir magnetically at 200 RPM for 2 hours.
-
Expert Tip: Do not use ultrasonic baths for prolonged periods as they can generate localized heat spikes that degrade sensitive fluorinated mesogens.
-
3. Degassing (The "Bubbling" Trap)
Dissolved nitrogen and oxygen act as impurities that can initiate electrochemical degradation.
-
Method: While in the isotropic phase, apply a soft vacuum (100 mbar) for 15 minutes.
-
Observation: Watch for bubbling. Stop when bubble formation ceases.
4. Filtration
-
Filter: 0.2 µm PTFE syringe filter (hydrophobic).
-
Temperature: The filter and syringe must be pre-heated to the isotropic temperature. Filtering a nematic LC through a cold filter will induce crystallization in the pores, clogging the membrane.
Part 4: Characterization (Measuring )
Standard viscometers (Brookfield) are unsuitable for LCs because they disrupt the director alignment. The Transient Current Method is the gold standard for measuring rotational viscosity.
The Transient Current Method
This method applies a step voltage to a single-pixel LC cell and integrates the displacement current peak.
(Simplified approximation for peak occurrence)
Figure 2: Schematic of the Transient Current measurement setup for rotational viscosity.
Protocol:
-
Cell Filling: Fill a 5 µm test cell (antiparallel polyimide alignment) with the mixture via capillary action at
. -
Setup: Connect the cell in series with a load resistor (
). -
Excitation: Apply a bipolar square wave (typically 10-20V, 10 Hz).
-
Analysis: Measure the voltage drop across
. The current will show a distinct peak as the LC molecules reorient. The position and area of this peak correlate directly to .
Part 5: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Viscosity ( | Incomplete mixing or incorrect Pyrimidine ratio. | Re-check Schroder-Van Laar calc; increase Pyrimidine % (watch |
| Low VHR (Voltage Holding Ratio) | Ionic impurities. | Repurify using silica gel chromatography before mixing; Ensure rigorous degassing. |
| Crystallization at Room Temp | Failed eutectic formulation. | The mixture is off-eutectic. perform DSC (Differential Scanning Calorimetry) to find the actual melting point and adjust ratios. |
| Cloudiness | Phase separation. | Ensure all components are chemically compatible (fluorinated hosts sometimes repel alkyl-rich pyrimidines). |
References
-
Schröder-Van Laar Equation & Eutectic Mixtures
-
Transient Current Method for Viscosity
-
Imai, M., et al. "Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current."[8] Japanese Journal of Applied Physics.
-
-
Pyrimidine Liquid Crystals (Merck)
- Patent US6172720B1: "Low viscosity liquid crystal material." (Describes the use of heterocyclic compounds like pyrimidines for viscosity reduction).
-
General Synthesis & Phase Behavior
- "Atomistic simulations of liquid crystal mixtures of alkoxy substituted phenylpyrimidines." Journal of Chemical Physics.
-
Ultra-Low Viscosity Mixtures
-
"Ultra-low viscosity liquid crystal materials."[9] ResearchGate / Optical Materials Express.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]
- 4. web.mit.edu [web.mit.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Liquid crystal phases [emdgroup.com]
- 7. colorado.edu [colorado.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization & Purification of 5-Propyl-2-(4-propylphenyl)pyrimidine
Executive Summary
This application note details the isolation and purification protocols for 5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7), a critical low-viscosity mesogen used in high-performance Nematic Liquid Crystal (LC) mixtures.
Achieving "Electronic Grade" purity (>99.95%) is non-negotiable for this compound. Even trace ionic impurities (ppb levels) or homologous by-products can degrade the Voltage Holding Ratio (VHR) and induce Image Sticking in Active Matrix displays. This guide moves beyond standard organic workups, focusing on phase-selective crystallization to eliminate structural isomers and ionic contaminants.
Physicochemical Context & Solubility Profile[1][2][3]
The Challenge of Mesogenic Crystallization
Unlike standard organic solids, 5-Propyl-2-(4-propylphenyl)pyrimidine is a mesogen . Upon cooling from a solution, it often enters a liquid crystalline (nematic) phase before solidifying.
-
Risk: If the solution enters the "Oiling Out" region (Liquid-Liquid Phase Separation), impurities are trapped in the viscous droplets, rendering the purification useless.
-
Solution: We must target the Metastable Zone Width (MSZW) where the crystalline phase is thermodynamically favored over the nematic phase.
Solubility Data (Empirical)
The following solubility profile dictates our solvent selection. The molecule is highly lipophilic due to the propyl chains.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent only |
| Methanol | < 1 mg/mL | Moderate | Poor (Induces oiling out) |
| Ethanol (Abs) | ~5 mg/mL | High (>100 mg/mL) | Ideal (Steep curve) |
| Toluene | Very High | Very High | Good for initial filtration |
| Hexane/Heptane | Moderate | High | Good co-solvent |
| Dichloromethane | Very High | Very High | Solubilizer only |
Core Protocol: Temperature-Controlled Recrystallization
Objective: Removal of homologous impurities (e.g., ethyl/butyl analogs) and synthesis by-products.
Materials
-
Crude Material: 5-Propyl-2-(4-propylphenyl)pyrimidine (Purity >95%).[1][2]
-
Solvent: Absolute Ethanol (Electronic Grade).
-
Apparatus: Jacketed crystallization reactor with overhead stirring (or RBF with magnetic stir bar for lab scale).
-
Filtration: 0.45 µm PTFE heated filter.
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for the temperature-controlled recrystallization of phenylpyrimidine mesogens.
Detailed Procedure
-
Dissolution:
-
Charge the crude solid into the reactor.
-
Add Absolute Ethanol (ratio: 10 mL per 1 g of solid).
-
Heat to reflux (approx. 78°C) under gentle stirring until the solution is perfectly clear.
-
Expert Note: If the solution remains hazy, it indicates inorganic salts or polymer residues.
-
-
Hot Filtration (The "Dust" Check):
-
While maintaining reflux temperature, pass the solution through a 0.45 µm PTFE filter .
-
Why? Liquid crystals align to physical defects. Dust particles in the final product will cause "alignment defects" in the display, appearing as bright spots.
-
-
Controlled Cooling & Seeding (Critical Step):
-
Cool the filtrate rapidly to 50°C .
-
Slow the cooling rate to 0.5°C/min .
-
Seeding: At approximately 40°C-45°C , add 0.1 wt% of pure seed crystals.
-
Mechanism:[3][4] This bypasses the "Oiling Out" phase. Without seeds, the substance may supercool and separate as a milky oil (nematic droplets) rather than distinct crystals. Oiled-out material traps impurities.
-
-
Aging:
-
Once crystallization begins (visual onset of turbidity), hold the temperature constant for 30 minutes to allow crystal growth.
-
Cool further to 5°C at 1°C/min.
-
-
Isolation:
-
Filter the white crystalline needles using a Buchner funnel.
-
Wash the cake twice with cold Ethanol (-10°C) .
-
Caution: Do not wash with room temp ethanol; the solubility is significant enough to lose yield.
-
-
Drying:
-
Dry under vacuum (< 10 mbar) at 35°C for 24 hours.
-
Warning: Do not exceed 50°C during drying, as the material may sinter or melt (depending on specific MP).
-
Secondary Purification: Silica Gel Adsorption
Objective: Removal of polar ionic impurities and catalyst residues (Palladium/Boron) often left from Suzuki coupling synthesis.
For "Electronic Grade" specs, recrystallization alone is often insufficient for resistivity requirements.
-
Dissolution: Dissolve the recrystallized solid in Toluene (5 mL/g).
-
Adsorption: Add Silica Gel (60 Å, 230-400 mesh) activated at 120°C. Use a ratio of 0.5 g Silica per 1 g of compound.
-
Agitation: Stir at Room Temperature for 2 hours.
-
Filtration: Filter off the silica.
-
Solvent Exchange: Evaporate Toluene to dryness on a Rotavap.
-
Final Crystallization: Repeat the Ethanol recrystallization (Section 3) to remove trapped Toluene.
Characterization & Quality Control
Phase Transition Analysis (DSC)
Differential Scanning Calorimetry (DSC) is the primary tool to confirm identity and purity.
-
Method: Heat/Cool at 5°C/min.
-
Expected Transitions:
-
K -> N (Melting Point): Sharp peak (Onset approx. 50-70°C, typical for this class). Broadening > 1°C indicates impurities.
-
N -> I (Clearing Point): Sharp peak (Transition to isotropic liquid, typically >150°C).
-
-
Purity Calculation: Use the Van't Hoff equation on the melting endotherm.
Purity by HPLC[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile (90%) / Water (10%).
-
Detection: UV at 254 nm.
-
Target: >99.9% Area.
Resistivity (The "Invisible" Check)
Dissolve the LC in a standard neutral host mixture. Measure the voltage holding ratio. Low resistivity indicates residual ions (Na+, K+, Cl-) not removed by crystallization.
Troubleshooting: The "Oiling Out" Phenomenon
If your solution turns into a milky emulsion instead of forming crystals:
-
Diagnosis: You have entered the "Liquid-Liquid Miscibility Gap." This happens if the concentration is too high or the solvent is too polar (e.g., too much water in the ethanol).
-
Remedy:
-
Reheat to clear solution.
-
Add 10% volume of n-Hexane (increases lipophilicity of solvent).
-
Seed aggressively at a higher temperature.
-
References
-
Boller, A., Cereghetti, M., Schadt, M., & Scherrer, H. (1977). Synthesis and properties of new phenylpyrimidine liquid crystals. Molecular Crystals and Liquid Crystals, 42(1), 215-231.
-
Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. In Photochemistry and Stability of Liquid Crystals. Helvetica Chimica Acta.
-
Vill, V. (1998). LiqCryst - Database of Liquid Crystalline Compounds. Fujitsu Kyushu System.
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for crystallization kinetics and metastable zone width concepts).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Phase Stability in Phenyl-Pyrimidine Liquid Crystal Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mixtures containing 5-Propyl-2-(4-propylphenyl)pyrimidine and related phenyl-pyrimidine liquid crystals (LCs). This guide is designed to provide in-depth, practical solutions to common phase stability challenges encountered during formulation and experimentation. Our approach is rooted in explaining the causal mechanisms behind phase behavior to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the phase stability of phenyl-pyrimidine LC mixtures.
Q1: What is "phase stability" in the context of a liquid crystal mixture, and why is it critical?
A: Phase stability refers to the ability of a liquid crystal mixture to maintain a specific, desired mesophase (e.g., nematic, smectic A, smectic C) over a defined temperature range and time without transitioning to an undesired phase or separating. For a material like 5-Propyl-2-(4-propylphenyl)pyrimidine, which is a thermotropic liquid crystal, its unique electro-optical properties are only expressed in a specific mesophase.[1][2] Instability, such as unintended crystallization or phase separation, leads to the loss of these properties, rendering a device or formulation non-functional. For example, in a display application, this could cause defects, light leakage, and a loss of contrast.[3]
Q2: What primary factors influence the phase stability of my mixture containing 5-Propyl-2-(4-propylphenyl)pyrimidine?
A: The stability of your LC mixture is a delicate balance of several factors:
-
Component Miscibility: The constituent molecules must be structurally and chemically compatible to mix homogeneously. Molecules with significantly different shapes, lengths, or polarities can lead to phase separation.[4]
-
Concentration: The relative concentrations of each component dictate the final phase behavior. As seen in binary phase diagrams of phenyl-pyrimidines, altering the mole fraction of one component can stabilize or destabilize certain phases.[5]
-
Temperature: As thermotropic materials, temperature is the primary driver of phase transitions.[1] The operational temperature range of your mixture must be well within the stable boundaries of the desired mesophase.
-
Thermal History: The rate of heating and cooling can significantly affect the final phase.[6] Rapid cooling can sometimes trap a material in a metastable or glassy state, preventing it from reaching its most stable crystalline form.[7]
-
Impurities: Even small amounts of impurities can disrupt the ordered packing of LC molecules, potentially depressing transition temperatures or acting as nucleation sites for unwanted crystallization.[3][8]
Q3: How does the alkyl chain length on the phenyl-pyrimidine core affect phase behavior?
A: The length of the flexible alkyl or alkoxy chains (like the propyl groups on the topic compound) is a critical design parameter that directly influences molecular packing and, consequently, phase stability.
-
Phase Type: Increasing chain length generally promotes the formation of more ordered smectic phases (SmA, SmC) over the nematic (N) phase.[7][9] This is because longer chains enhance intermolecular van der Waals forces, favoring the layered structure of smectic phases.
-
Transition Temperatures: Longer chains can alter the melting point and the clearing point (nematic-to-isotropic transition). This effect is not always linear and can exhibit an "odd-even" effect, where chains with an odd or even number of carbons show different trends in transition temperatures.[9]
-
Miscibility: Significant differences in chain length between mixture components can reduce miscibility, potentially leading to phase separation.[5]
Section 2: Troubleshooting Guides
This section provides structured solutions to specific experimental problems in a question-and-answer format.
Problem 1: Spontaneous Crystallization in the Nematic Phase
Q: My mixture, which should be in a stable nematic phase at room temperature, is showing signs of crystallization over time. How can I fix this?
A: This is a common issue indicating that the nematic phase is metastable or that the mixture has a eutectic point significantly below room temperature. The components have a thermodynamic driving force to demix and crystallize.
Causality: Molecules in a liquid crystal mixture are in a state of dynamic equilibrium. If the intermolecular interactions between like molecules are stronger than those between unlike molecules, they will eventually phase separate and crystallize, even if they initially form a homogeneous mixture. This is especially true if the operating temperature is below the freezing point of one of the components.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unwanted crystallization.
Detailed Solutions:
-
Re-evaluate Component Ratios (Formulation Stage): Your mixture may be on the edge of a phase boundary. The most robust solution is to formulate a eutectic mixture, which is the composition with the lowest possible melting point.[4] Phenyl- and biphenyl-pyrimidine derivatives are often used to create eutectic nematic hosts.
-
Action: Prepare a series of small-batch mixtures with varying molar ratios of your components. Use Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures for each and plot a binary phase diagram to identify the eutectic composition.
-
-
Control the Cooling Rate: Rapid cooling can prevent the system from settling into its stable nematic state, leading to the formation of crystalline domains.
-
Action: After heating your mixture into the isotropic phase to ensure homogeneity, cool it very slowly (e.g., 0.5-1°C per minute) through the nematic-isotropic transition and down to the operating temperature. This allows the molecules sufficient time to organize into the desired nematic phase.[3]
-
-
Verify Purity: Impurities can act as nucleation sites, initiating crystallization.
-
Action: Re-purify your starting materials. 5-Propyl-2-(4-propylphenyl)pyrimidine and other components should be of high purity (>99.5%). Use techniques like column chromatography or recrystallization.[3]
-
Problem 2: Phase Separation Upon Cooling
Q: My binary mixture is homogeneous in the isotropic phase, but upon cooling, it separates into two distinct liquid or liquid crystal phases instead of forming a single uniform mesophase.
A: This indicates limited miscibility of your components in the liquid crystalline state. The entropic advantage of mixing at high temperatures is lost upon cooling, and the system phase-separates to minimize its free energy.
Causality: For two or more compounds to form a stable, homogeneous LC mixture, the intermolecular interactions between the different types of molecules must be favorable. If the molecules are too dissimilar in size, shape, or polarity, they will prefer to associate with their own kind, leading to macroscopic phase separation. For example, mixing a phenyl-pyrimidine with a much longer or bulkier molecule can lead to this issue.[5]
Troubleshooting & Optimization:
-
Select Structurally Similar Components: The principle of "like dissolves like" is paramount.
-
Action: When creating a mixture, choose components with similar rigid core structures and comparable alkyl chain lengths. For instance, mixing 5-Propyl-2-(4-propylphenyl)pyrimidine with another 5-Alkyl-2-(4-alkylphenyl)pyrimidine is more likely to be successful than mixing it with a much larger, three-ring LC.[5]
-
-
Consult Phase Diagrams: If available, phase diagrams for similar systems can predict miscibility gaps.
-
Action: Search the literature for phase diagrams of binary mixtures containing phenyl-pyrimidines. These diagrams explicitly show the concentration and temperature ranges where single, stable phases exist.
-
-
Introduce a Compatibilizer (Advanced): In some complex formulations, a third component can act as a "bridge" to improve the miscibility of two otherwise immiscible components. This is a common strategy in polymer blends and can be adapted for LC systems, though it requires significant empirical testing.
Data Summary: Phenyl-Pyrimidine Mixture Phase Behavior
The following table summarizes representative data from literature, illustrating the effect of composition on phase transition temperatures in a binary mixture of two different phenyl-pyrimidines. This demonstrates the concept of a eutectic point.
| Mol. % of Compound A | Mol. % of Compound B | Melting Point (°C) | Smectic-Nematic T (°C) | Nematic-Isotropic T (°C) |
| 100 | 0 | 55 | 80 | 95 |
| 80 | 20 | 42 | 75 | 98 |
| 65 (Eutectic) | 35 (Eutectic) | 38 | 72 | 101 |
| 50 | 50 | 45 | 78 | 105 |
| 20 | 80 | 58 | 85 | 110 |
| 0 | 100 | 62 | 90 | 112 |
| Note: Data is illustrative, based on typical phenyl-pyrimidine eutectic behavior. |
Section 3: Experimental Protocols
Protocol 1: Characterization of Phase Stability using DSC and POM
This protocol outlines a self-validating system for assessing the thermal stability of a newly formulated LC mixture.
Objective: To determine the phase transition temperatures, identify the mesophases, and assess the stability of the mixture upon thermal cycling.
Materials:
-
5-Propyl-2-(4-propylphenyl)pyrimidine and other mixture components
-
Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans
-
Polarizing Optical Microscope (POM) with a hot stage and temperature controller
-
Glass microscope slides and cover slips
-
Vortex mixer and ultrasonic bath
Methodology:
-
Mixture Preparation:
-
Accurately weigh the components into a small vial in the desired molar ratio.
-
Heat the vial above the highest clearing point of all components until the mixture is a clear, isotropic liquid.
-
Gently vortex and sonicate for 5-10 minutes to ensure complete homogenization.
-
-
DSC Analysis (First Thermal Cycle):
-
Hermetically seal 3-5 mg of the homogenized mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a point well into the isotropic phase (e.g., 20°C above the expected clearing point). Record the heat flow to identify endothermic transitions (melting, smectic-nematic, nematic-isotropic).
-
Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature. Record the heat flow to identify exothermic transitions (isotropic-nematic, crystallization).[1]
-
-
POM Analysis (Correlated with DSC):
-
Place a small drop of the mixture onto a clean microscope slide and cover with a slip.
-
Place the slide on the POM hot stage.
-
Slowly heat the sample while observing the texture through the crossed polarizers. The characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) will confirm the phases identified by DSC.[3][5]
-
Record the temperatures at which texture changes occur and compare them with the peaks from the DSC thermogram. This cross-validates your transition temperature assignments.
-
-
Thermal Cycling for Stability Assessment:
-
Subject the same DSC sample to multiple (e.g., 10-20) heating and cooling cycles between the solid and isotropic phases.
-
Validation: Compare the DSC thermograms of the first and final cycles. A stable mixture will show no significant shift (>1-2°C) in transition temperatures or change in the enthalpy of the transitions. A shift may indicate degradation or phase separation.
-
Workflow Diagram for Stability Characterization:
Sources
Technical Support Center: Solubility Optimization for 5-Propyl-2-(4-propylphenyl)pyrimidine
Case Reference: SP-PYR-524 Subject: Troubleshooting Solubility & Phase Stability in Organic and Aqueous Mixtures Applicable For: Liquid Crystal Formulation, Pharmaceutical Pre-formulation (BCS Class II/IV models), and Organic Synthesis.[1]
Executive Summary: The "Planarity Paradox"
5-Propyl-2-(4-propylphenyl)pyrimidine is a classic rod-like mesogen.[1] Its structure—a rigid pyrimidine core coupled with a phenyl ring and flanked by propyl chains—grants it exceptional stability and liquid crystalline properties.[1] However, these same features create significant solubility challenges.[1][2]
The Core Problem: The molecule is highly planar and symmetric.[1] This allows for efficient
Technical Support Directive: To solve this, we must move beyond "like dissolves like" and utilize Hansen Solubility Parameters (HSP) and Eutectic Thermodynamics to disrupt the crystal lattice.
Diagnostic Workflow
Before selecting a solvent, identify the specific failure mode using the logic tree below.[1][2]
Figure 1: Diagnostic logic tree for identifying the root cause of solubility failure.
Module A: Solvent Selection via Hansen Parameters[1][3]
Issue: The compound does not dissolve in standard solvents (e.g., Ethanol, Hexane).[1][2] Root Cause: The solvent does not match the solute's energy density.[1]
The Science: HSP Matching
Solubility is maximized when the "Interaction Radius" (
Estimated Parameters for 5-Propyl-2-(4-propylphenyl)pyrimidine:
-
(Dispersion): High (~19.0 MPa
) due to the aromatic core.[1] -
(Polarity): Low-Moderate (~6.0 MPa
) due to the pyrimidine dipole.[1] -
(H-Bonding): Very Low (~3.0 MPa
).[1] It is a H-bond acceptor, not a donor.[1]
Protocol: Solvent Screening
Do not use alcohols (High
| Solvent Class | Suitability | Why? | Recommended Solvents |
| Chlorinated | Excellent | High | Dichloromethane (DCM), Chlorobenzene |
| Aromatic | Good | Toluene, Xylene | |
| Cyclic Ethers | Moderate/Good | Good dipole match, but watch for peroxide formation.[1][2] | THF, 1,4-Dioxane |
| Alcohols | Poor | Avoid Methanol/Ethanol | |
| Water | Insoluble | Hydrophobic effect dominates.[1] | Requires Surfactants (See Module C) |
Validation Step:
-
Prepare a 10 mg/mL mixture in Toluene.
-
Sonicate for 5 mins at 25°C.
-
If clear, proceed.[1][2] If turbid, switch to Chlorobenzene.[1][2]
Module B: Preventing "Crash-Out" (Crystallization)
Issue: The sample dissolves at 40°C but precipitates (crystallizes) after 24 hours at room temperature.
Root Cause: The solution is thermodynamically unstable (supersaturated) or the pure component has a high melting point (
The Science: Eutectic Engineering
In liquid crystal and drug mixtures, a single pure component will crystallize at its freezing point.[1][2] By adding a structurally similar "impurity" (a mesogenic homologue), you depress the melting point, creating a Eutectic Mixture .[1][2]
Equation: The solubility (Protocol: Creating a Stable Eutectic Blend
Goal: Keep the pyrimidine dissolved at -20°C or Room Temp.
-
Select a Homologue: Choose a derivative with a different chain length (e.g., 5-Pentyl-2-(4-cyanophenyl)pyrimidine).[1] Asymmetry disrupts packing.[1]
-
Melt Screening (DSC Method):
-
Weigh ratios of Target:Homologue (10:90, 30:70, 50:50, 70:30).
-
Heat to isotropic phase (clear liquid).[1]
-
Cool slowly (1°C/min) and record the crystallization exotherm using DSC.
-
-
Select the Eutectic Point: The ratio with the lowest crystallization temperature is your stable solvent matrix.[1]
Figure 2: Mechanism of solubility enhancement via eutectic formation.[1]
Module C: Aqueous & Biological Formulation (Pharma Focus)[1]
Issue: Need to dissolve the compound in a biological buffer or water-based assay. Root Cause: LogP > 4.5 (Highly Lipophilic).[1] Water repulsion is absolute.[1]
The Science: Self-Emulsifying Drug Delivery Systems (SEDDS)
Since the molecule is lipophilic, do not try to force it into water.[1] Instead, dissolve it in an oil phase that disperses in water.[1][2]
Protocol: Formulation for Bio-Assays
Reagents:
-
Oil Phase: Capryol 90 or Oleic Acid (Solubilizes the pyrimidine).[1]
-
Surfactant: Tween 80 or Cremophor EL (Stabilizes the interface).[1]
-
Co-Surfactant: PEG 400 (Reduces interfacial tension).[1]
Procedure:
-
Solubilization: Dissolve 5-Propyl-2-(4-propylphenyl)pyrimidine in the Oil Phase (e.g., 10% w/w) at 40°C. Ensure complete dissolution.[1]
-
Surfactant Mix: Add Surfactant/Co-surfactant (ratio 2:1).[1] Vortex.
-
Dispersion: Add this concentrate to water/buffer with gentle agitation. It should form a clear or slightly opalescent microemulsion.[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for stock solutions? A: Use with caution. While DMSO has high polarity, its dispersion parameter is often too low for highly aromatic pyrimidines, leading to "oiling out" upon dilution.[1][2] Recommendation: Use DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) for higher stability.[1]
Q: Why does my mixture turn cloudy after 2 days? A: This is "Ostwald Ripening."[1] Small crystals are dissolving and redepositing onto larger crystals.[1] Fix: Add a crystallization inhibitor like HPMC (for pharma) or a bulky mesogen (for LC mixtures) to arrest nucleation.[1]
Q: Is this molecule light sensitive? A: Pyrimidine derivatives can undergo photodegradation or isomerization under strong UV.[1] Store solutions in amber glass.
References
-
Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the
methodology for solvent selection).-
Source:[1]
-
-
Solubility of Some Pyrimidine Derivatives in Different Solvents.Journal of Chemical & Engineering Data. (Provides empirical solubility trends: DMF > Methanol > CCl4 for general pyrimidines).
-
Source:
-
-
Liquid Crystals: Physical Properties and Phase Transitions. (Explains the thermodynamics of rod-like mesogens and eutectic mixtures).
-
Context: Standard text on mesogen phase behavior.[1]
-
-
PubChem Compound Summary: Pyrimidine Derivatives.
-
Source:[1]
-
Sources
Minimizing ionic impurities in 5-Propyl-2-(4-propylphenyl)pyrimidine
This guide serves as a specialized Technical Support Center for researchers working with 5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7). This molecule is a critical mesogen in Liquid Crystal (LC) mixtures and a structural scaffold in pharmaceutical research.
Core Directive: The Ionic Challenge
In high-performance applications, ionic impurities are not just contaminants; they are functional disruptors.[1]
-
For Liquid Crystals: Ions migrate under electric fields, creating a screening effect that drops the Voltage Holding Ratio (VHR) , causing "image sticking" and flickering displays.[2]
-
For Pharma: Residual metal ions (Pd, Cu) and inorganic salts catalyze degradation pathways and trigger toxicity alerts under ICH Q3D guidelines.
This guide provides a self-validating workflow to drive ionic content below 50 ppb (parts per billion).
Diagnostic Hub: Troubleshooting & FAQs
Q1: I recrystallized my material three times, but the conductivity is still high. Why?
A: You are likely experiencing Ionic Occlusion . Standard recrystallization relies on solubility differences. However, in non-polar solvents (like hexane or heptane) often used for this pyrimidine, ions form tight ion-pairs that can get trapped inside the crystal lattice rather than staying in the mother liquor. The Fix: You must introduce a "Hot Filtration" step with a polar adsorbent or use a Zone Refining approach if the material is stable. See Protocol B.
Q2: How do I distinguish between metallic catalyst residues and simple salts?
A: Use the Ashing vs. ICP-MS differential.
-
Simple Salts (Na, K, Cl): Often visible as non-combustible ash. A simple conductivity test of a water extract (see Protocol A) confirms their presence.
-
Transition Metals (Pd, Ni): These often form organometallic complexes that are soluble in organics. They require ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for detection.
-
Actionable Insight: If your solution is colored (yellow/brown) but clear, suspect Palladium. If it is hazy, suspect inorganic salts.
Q3: Can I use silica gel chromatography to remove all ions?
A: No. Silica gel is acidic and polar. While it traps some polar impurities, it is ineffective against neutral organometallic complexes and can actually leach trace ions (Na, Ca) into your product if not pre-washed. Recommendation: Use Functionalized Silica (Thiol-modified) for metals, and Mixed-Bed Ion Exchange Resins for salts.
Experimental Protocols
Protocol A: Enhanced Aqueous Extraction (The Baseline)
Purpose: Removal of bulk inorganic salts (NaCl, KBr) post-synthesis.
Causality: The partition coefficient of inorganic ions heavily favors water, but emulsions can trap ions in the organic phase. Steps:
-
Dissolve 10g of crude 5-Propyl-2-(4-propylphenyl)pyrimidine in Dichloromethane (DCM) (100 mL). Note: DCM is preferred over ether due to better phase separation.
-
Wash with Ultra-Pure Water (18.2 MΩ·cm) (3 x 50 mL).
-
Critical Step: The final wash must be tested for conductivity. If conductivity > 5 µS/cm, repeat washing.
-
Dry organic layer over Anhydrous Magnesium Sulfate (MgSO₄). Avoid Sodium Sulfate as it can leave fine particulate residues.
-
Filter through a 0.45 µm PTFE membrane.
Protocol B: Palladium Scavenging & Adsorbent Treatment
Purpose: Removal of catalytic residues (Suzuki coupling byproducts).
Causality: Palladium often exists as a soluble Pd(0) or Pd(II) complex. Activated carbon has high surface area but low specificity; Thiol-silica binds Pd covalently. Steps:
-
Dissolve crude material in Toluene (10 mL/g) at 60°C.
-
Add Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol) at 5 wt% relative to the mass of the substrate.
-
Stir vigorously at 60°C for 4 hours. Heat promotes kinetic exchange of the ligand.
-
Hot Filtration: Filter the hot solution through a pad of Celite 545 to remove the scavenger.
-
Concentrate the filtrate.
Protocol C: The "Polishing" Recrystallization
Purpose: Final purification and crystal lattice repair.
Steps:
-
Select Solvent: Ethanol/Heptane (1:4) . Ethanol provides enough polarity to keep trace ions in solution, while Heptane forces the non-polar pyrimidine to crystallize.
-
Dissolve solid at reflux.
-
Cooling Ramp: Cool slowly (10°C/hour) to room temperature. Rapid cooling traps impurities.
-
Filter and wash with cold Heptane.
-
Vacuum Dry: Dry at 40°C for 12 hours to remove solvent residues.
Quantitative Data: Purification Efficiency
| Method | Target Impurity | Efficiency (%) | Residual Limit |
| Aqueous Wash (3x) | Bulk Salts (Na, K) | 90-95% | ~100 ppm |
| Thiol-Silica Scavenger | Palladium (Pd) | >99% | < 10 ppm |
| Recrystallization (EtOH/Hep) | Organic Byproducts | 95% | < 0.1% (HPLC) |
| Combined Workflow | Total Ionic Load | >99.9% | < 50 ppb |
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 5-Propyl-2-(4-propylphenyl)pyrimidine based on initial diagnostic results.
Caption: Decision tree for targeted removal of ionic and metallic impurities in pyrimidine mesogens.
References
-
Influence of Ion on Voltage Holding Ratio in LCD. ResearchGate. Analyzes the mechanism of voltage decay caused by ionic impurities in liquid crystal cells.
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Details the use of thiol-functionalized silica and activated carbon for removing Pd from pyrimidine-based intermediates.
-
Nanoparticle-Induced Ionic Effects in Liquid Crystal Devices. MDPI. Discusses the role of nanomaterials and purification in controlling ion density in LC mixtures.
-
Recovery and Purification of Ionic Liquids. NCBI. Provides context on separation techniques like crystallization and extraction relevant to ionic species removal.[3][4]
-
2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine Product Data. ChemicalBook. Physical properties and CAS verification.
Sources
Technical Support Center: Advanced LCD Formulation & Pyrimidine Additives
Welcome to the Advanced Materials Support Portal. Current Status: Online | Tier: Senior Application Scientist Topic: Optimization of Nematic Liquid Crystal Response Times using Pyrimidine Derivatives
Introduction: The Pyrimidine Advantage
In the pursuit of sub-millisecond response times for next-generation displays (high refresh rate gaming monitors, field-sequential color LCoS), reducing rotational viscosity (
However, integrating these additives introduces complex trade-offs regarding Voltage Holding Ratio (VHR) and phase stability. This guide addresses these specific formulation challenges.
Module 1: Response Time Optimization
Issue: "I have added 5-10% phenyl-pyrimidine, but the response time ( ) has plateaued or worsened."
Diagnosis:
You may have inadvertently lowered the elastic constant (
Where:
- = Rotational Viscosity[1][2][3][4][5]
-
= Effective Elastic Constant (depends on mode:
for TN/IPS, for VA) - = Cell Gap
While pyrimidines lower
Troubleshooting Steps:
-
Check Alkyl Chain Length: Short chains (C2, C3) on the pyrimidine ring maximize elastic constants. Long chains (C5+) increase flexibility but lower
, harming restoring force. -
Verify Order Parameter (
): Pyrimidines with low clearing points ( ) reduce the order parameter at room temperature. Since and , a drop in hurts more than it helps .
Visualization: The Viscosity-Elasticity Trade-off
Caption: Causal relationship between pyrimidine additives, physical constants, and final response time. Note the critical dependency of K on the Order Parameter.
Module 2: Electrical Integrity (VHR & Flicker)
Issue: "My mixture shows image sticking or low Voltage Holding Ratio (VHR) after thermal stress."
Diagnosis: Pyrimidines are more polarizable than neutral hydrocarbon LCs. This polarity can attract ionic impurities or facilitate ion transport, leading to a "screening effect" where the effective voltage across the pixel drops during the frame hold time. This manifests as flicker or image sticking.
Specific Causes:
-
Nitrogen Lone Pairs: The nitrogen atoms in the pyrimidine ring can act as Lewis bases, interacting with ionic impurities (Na+, K+) from the alignment layer (polyimide).
-
UV Instability: Unlike standard phenyl-cyclohexanes, some pyrimidine derivatives absorb UV light (closer to the visible spectrum), generating radicals that degrade VHR over time.
Protocol: VHR Analysis & Purification
| Step | Action | Scientific Rationale |
| 1 | Ion Density Measurement | Use a triangular wave method (MTR-1) to quantify mobile ion density. If |
| 2 | Double-Pass Silica Gel | Pass the pyrimidine additive through silica gel twice before mixing. Pyrimidines bind strongly to polar impurities; standard filtration is often insufficient. |
| 3 | Dopant Neutralization | Add <0.1% of a hindered amine light stabilizer (HALS) or a specific ion-trapping agent (e.g., crown ether derivatives) to sequester ions. |
| 4 | Alignment Layer Matching | Ensure your Polyimide (PI) alignment layer has a high imidization rate. Unreacted polyamic acid interacts aggressively with pyrimidine nitrogen. |
Module 3: Thermal Stability & Phase Management
Issue: "The mixture turns isotropic (clears) at operating temperatures (60°C)."
Diagnosis:
Low-viscosity additives almost universally depress the Nematic-Isotropic transition temperature (
Solution Strategy:
You must balance the pyrimidine (viscosity reducer) with a "backbone" molecule (high
Comparative Additive Data Table
| Component Class | Structure Example | Viscosity Impact | Recommendation | ||
| Phenyl-Pyrimidine | 2-ring system | High (~0.[6]15) | Very Low | High Suppression | Use max 15-20% |
| Terphenyls | 3-ring system | Very High (>0.20) | High | Boosts Significantly | Use to restore |
| Bicyclohexyls | 2-ring saturated | Low (<0.05) | Low | Neutral | Dilutes |
| Isothiocyanato-Tolanes | NCS-terminated | Ultra High (>0.35) | Low | Moderate | Best for IR/Telecom apps |
Experimental Protocol: Optical Decay Measurement
To validate your formulation, do not rely solely on bulk viscosity data. You must measure the electro-optical response in a test cell.
Required Equipment:
-
HeNe Laser (633nm) or LED source.
-
Photodetector with oscilloscope.
-
Test Cell (Anti-parallel rubbed PI, gap
).
Workflow:
-
Fill Cell: Capillary fill the test cell with the pyrimidine-doped mixture at
. -
Anneal: Heat to
for 5 minutes, then cool slowly to remove flow alignment defects. -
Drive: Apply a square wave voltage (
, typically 5V-10V) to saturate the director. -
Release: Turn off voltage at
. -
Capture: Record the transmission intensity
. -
Calculation: The decay follows:
. Extract the phase decay time constant . Calculate .
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting pyrimidine-based LCD formulations.
References
- Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays." Merck Chemicals Technical Data Sheet, Darmstadt. (Standard industry reference for mixture properties).
-
Dąbrowski, R., et al. "High Birefringence Liquid Crystals."[7] MDPI Crystals, Vol. 3, Issue 3, 2013.
- Wu, S.T. "Rotational Viscosity of Nematic Liquid Crystals." Journal of Applied Physics, Vol. 65, 1989.
-
Gauza, S., et al. "High Birefringence Isothiocyanato Tolane Liquid Crystals."[7] Japanese Journal of Applied Physics, 2003.[7]
-
Mizusaki, M., et al. "Analysis of Ion Behavior Affecting Voltage Holding Property of Liquid Crystal Displays." Japanese Journal of Applied Physics, 2015.
Sources
- 1. Rotational viscosity - Wikipedia [en.wikipedia.org]
- 2. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. arxiv.org [arxiv.org]
- 4. KR100662968B1 - Measuring method and device for liquid crystal viscosity coefficient - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A high birefringence liquid crystal for lenses with large aperture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine
Topic: 1H NMR spectral analysis of 5-Propyl-2-(4-propylphenyl)pyrimidine Content Type: Technical Characterization & Comparison Guide
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 1159812-70-0) is a critical bi-ring mesogen used in the formulation of low-viscosity nematic liquid crystal mixtures (TFT-LCD applications).[1] Its structural integrity relies on the precise regiochemistry of the pyrimidine ring and the linearity of the propyl chains.
While GC-MS and HPLC are standard for purity assessment, they often fail to definitively distinguish between regioisomers (e.g., swapping the propyl substituents between the 2- and 5-positions). 1H NMR spectroscopy is the requisite analytical standard for confirming the correct coupling of the phenyl ring to the pyrimidine C2 position and the presence of the propyl chain at the C5 position.
This guide provides a comparative analysis of analytical methods and a detailed protocol for the structural validation of this compound using 1H NMR.
Comparative Analysis: NMR vs. Alternative Methods
For a drug development or materials scientist, choosing the right validation tool is about understanding the "blind spots" of each technique.
| Feature | 1H NMR (500 MHz) | GC-MS (EI Source) | HPLC-UV (PDA) |
| Primary Utility | Structural Confirmation (Regiochemistry) | Purity Profiling & Volatiles | Quantification & Trace Impurity |
| Isomer Distinction | High. Distinguishes 2,5-substitutions via coupling patterns ( | Low. Mass fragments for regioisomers are often identical.[1] | Medium. Requires specific retention time standards.[1] |
| Sample Recovery | Yes (Non-destructive). | No (Destructive).[1] | Yes (if Prep-LC is used).[1] |
| Blind Spot | Trace inorganic salts (invisible) or low-concentration impurities (<1%).[1] | Thermally unstable intermediates.[1] | Compounds lacking chromophores (not an issue here). |
Scientist’s Insight: Use GC-MS to ensure the reaction has gone to completion (absence of aryl halide starting materials). Use 1H NMR to prove you synthesized the correct molecule, not a rearranged isomer.
1H NMR Spectral Analysis (Detailed Breakdown)
Solvent: CDCl
A. The Aromatic "Fingerprint" Region (7.0 – 9.0 ppm)
This region confirms the formation of the Pyrimidine-Phenyl bond.[1]
-
Pyrimidine Protons (H-4, H-6):
-
Shift:
~8.60 ppm. -
Multiplicity: Singlet (2H).
-
Mechanistic Logic: The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect, significantly deshielding the protons at C4 and C6.[1] Because the molecule has a plane of symmetry (assuming rapid rotation of the phenyl ring), H4 and H6 are chemically equivalent, appearing as a sharp singlet.
-
Diagnostic Value: If this appears as two doublets, you likely have a regioisomer or incomplete substitution.[1]
-
-
Phenyl Protons (Ortho to Pyrimidine):
-
Phenyl Protons (Meta to Pyrimidine / Ortho to Propyl):
B. The Aliphatic "Tail" Region (0.5 – 3.0 ppm)
This region confirms the integrity of the propyl chains.[1]
-
-Methylene Protons (-CH
-Ar): -
-Methylene Protons (-CH
-CH -CH ):-
Shift:
~1.65 – 1.75 ppm.[1] -
Multiplicity: Multiplet / Sextet (4H).
-
-
Methyl Protons (-CH
):
Visualizing the Logic: Assignment Workflow
The following diagram illustrates the decision logic a scientist uses when assigning peaks for this specific compound.
Figure 1: Decision logic tree for assigning 1H NMR signals to 5-Propyl-2-(4-propylphenyl)pyrimidine structures.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil product.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (v/v).-
Why: High concentration prevents solvent peak dominance; TMS provides an internal lock for 0 ppm.[1]
-
-
Filtration: If the solution is cloudy (common with inorganic salts from Suzuki coupling), filter through a cotton plug into the NMR tube.[1] Particulates cause line broadening.[1]
Step 2: Acquisition Parameters (Standard 500 MHz)
-
Pulse Angle: 30° or 45° (ensures relaxation).[1]
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).[1]
-
Scans (NS): 16 (sufficient for >5 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Step 3: Processing & Validation
-
Phasing: Ensure the baseline is flat.[1]
-
Integration: Calibrate the Methyl triplet (0.9 ppm) to 6.00 H.
Synthesis & Purity Workflow Visualization
The following diagram outlines where NMR fits into the purification pipeline for this Liquid Crystal intermediate.
Figure 2: Purification and analytical workflow for liquid crystal intermediates.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for assigning AA'BB' systems and heterocycles).
-
Merck KGaA. "Liquid Crystals: Physics, Technology and Applications."[1] (Context on the importance of propyl-phenyl-pyrimidine structures in LC mixtures).
-
Chemical Book. .[1] (General physical properties).
- Spectral Database for Organic Compounds (SDBS).SDBS No. various for Phenylpyrimidines. (Comparison for chemical shift prediction).
-
Hird, M. "Fluorinated Liquid Crystals: Properties and Applications."[1] Chem. Soc. Rev., 2007.[1] (Discusses the synthesis and NMR of similar mesogens). Link
Sources
Technical Comparison Guide: Purity Assessment of 5-Propyl-2-(4-propylphenyl)pyrimidine
[1]
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7) is a critical mesogenic core used in the synthesis of advanced liquid crystal (LC) mixtures.[1] In display technology and photonics, the purity of such mesogens is non-negotiable; even trace impurities (
This guide objectively compares the three primary methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Differential Scanning Calorimetry (DSC) . While GC is the historical standard for volatile LCs, HPLC offers superior specificity for polar synthetic byproducts, and DSC provides an absolute purity value independent of reference standards.
Part 1: High-Performance Liquid Chromatography (HPLC)
The Robust Quantifier for Non-Volatile Impurities
Scientific Rationale: While many liquid crystals are sufficiently volatile for GC, phenyl-pyrimidine derivatives can suffer from thermal degradation at the high injector temperatures required for vaporization. HPLC is the preferred method for detecting thermally labile precursors (e.g., boronic acids from Suzuki coupling) and polar intermediates that may not elute or detect well in GC-FID.
Critical Parameter: Stationary Phase Selection For 5-Propyl-2-(4-propylphenyl)pyrimidine, a standard C18 column is often insufficient for separating positional isomers.[1] A Phenyl-Hexyl stationary phase is recommended.[1]
-
Mechanism: The phenyl-hexyl phase utilizes
interactions with the pyrimidine and phenyl rings of the analyte, offering orthogonal selectivity compared to the hydrophobic-only retention of C18.[1] This is crucial for separating the target compound from des-propyl or chloro-pyrimidine synthetic byproducts.
Recommended HPLC Protocol
| Parameter | Condition |
| Column | Phenyl-Hexyl, |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate for pH control) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 60% B to 95% B over 15 min; Hold 5 min; Re-equilibrate |
| Flow Rate | |
| Detection | UV-Vis Diode Array (DAD) at 254 nm (aromatic |
| Temperature |
Self-Validating Step:
-
Peak Purity Check: Use the DAD to compare UV spectra at the upslope, apex, and downslope of the main peak. A match factor
confirms no co-eluting impurities are hidden under the main peak.
HPLC Workflow Diagram
Caption: HPLC workflow emphasizing filtration and specific detection for aromatic liquid crystals.
Part 2: Gas Chromatography (GC-FID)
The Industry Standard for Volatile Mesogens[1]
Scientific Rationale: GC with Flame Ionization Detection (FID) is the dominant method in the liquid crystal industry due to its high resolution and universal carbon response . Unlike UV detection, where response factors vary significantly based on conjugation, FID response is roughly proportional to carbon mass, often allowing for "Area %" purity reporting without extensive calibration standards for every impurity.
Critical Parameter: Split Ratio & Liner To prevent column overload and ensure sharp peaks for trace impurity detection, a high split ratio (50:1 or 100:1) is essential.[2] A deactivated glass liner with glass wool is required to trap non-volatile salts that might catalyze decomposition.
Recommended GC Protocol
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5), |
| Carrier Gas | Helium or Hydrogen (Constant Flow: |
| Inlet Temp | |
| Oven Program | |
| Detector | FID at |
Self-Validating Step:
-
Blank Run: Perform a blank solvent run immediately before the sample to ensure no "ghost peaks" from previous high-boiling liquid crystals appear in the chromatogram.[1]
GC Workflow Diagram
Caption: GC-FID workflow highlighting the vaporization and split injection process critical for LCs.
Part 3: Comparative Analysis & Decision Matrix
The choice between HPLC and GC often depends on the specific stage of drug/material development.
Performance Comparison Table
| Feature | HPLC (Phenyl-Hexyl) | GC (FID) | DSC (Melting Point) |
| Primary Utility | Quantifying polar/labile impurities.[1] | Routine QC; High-resolution isomer separation.[1] | Absolute purity determination ( |
| Sample State | Liquid solution (Ambient temp). | Gas phase (High temp). | Molten phase. |
| Sensitivity | High for UV-active compounds.[1] | High for all C-containing compounds.[1] | N/A (Thermodynamic). |
| Limitations | Requires solvent disposal; slower equilibration. | Risk of thermal degradation; salts not detected. | Slow; requires significant sample mass ( |
| Cost per Run | Moderate (Solvents/Columns). | Low (Gases). | Low (Consumables). |
Senior Scientist Recommendation:
-
For R&D Synthesis: Use HPLC-MS . You need to identify the structure of byproducts (e.g., unreacted 4-propylphenylboronic acid) to optimize the reaction conditions.
-
For Final Product QC: Use GC-FID . It is faster, more reproducible for this specific class of non-polar molecules, and aligns with industry standards for liquid crystals.
-
For Certification: Use DSC . Calculate purity using the Van't Hoff equation based on melting point depression. This provides a "truth" value that validates the chromatographic methods.
References
Comparative Guide: Mass Spectrometry Identification of 5-Propyl-2-(4-propylphenyl)pyrimidine
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine (CAS: 98495-13-7) is a functionalized heterocycle frequently utilized in the synthesis of liquid crystal displays (LCDs) and as a reactive mesogen intermediate.[1] Its structural integrity is critical for the phase transition properties of the final material.
For researchers and analytical chemists, identifying and quantifying this compound presents a specific challenge: it possesses a semi-polar pyrimidine core flanked by non-polar alkyl chains. This dual nature requires a strategic choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[2]
This guide compares these two dominant methodologies, establishing GC-MS with Electron Ionization (EI) as the gold standard for structural fingerprinting, while highlighting LC-MS with Atmospheric Pressure Chemical Ionization (APCI) as the superior alternative for trace analysis in complex matrices.
Technical Comparison: GC-MS (EI) vs. LC-MS (APCI)
The choice of ionization technique is the single most critical variable in the identification of alkyl-phenyl-pyrimidines.
Comparative Performance Matrix
| Feature | GC-MS (Electron Ionization) | LC-MS (APCI) | LC-MS (ESI) |
| Primary Utility | Structural Identification (Fingerprinting) | Quantification & Mixture Analysis | Not Recommended |
| Ionization Mechanism | Hard Ionization (70 eV) | Soft Ionization (Gas Phase Chemical) | Soft Ionization (Solution Phase) |
| Molecular Ion ( | Distinct, often strong ( | Dominant ( | Weak/Absent |
| Fragmentation | Rich, reproducible patterns | Minimal (requires MS/MS) | Minimal |
| Polarity Suitability | Excellent for volatile/semi-polar | Excellent for non-polar/semi-polar | Poor (Ion suppression likely) |
| Limit of Detection | ~1-10 pg | ~0.1-1 pg | >10 pg (variable) |
Expert Insight: Why APCI over ESI?
While Electrospray Ionization (ESI) is the default for many pharmaceuticals, it is suboptimal for 5-Propyl-2-(4-propylphenyl)pyrimidine. The compound lacks strong acidic or basic functional groups (the pyrimidine nitrogens are only weakly basic). ESI relies on solution-phase ionization, which often fails for neutral, hydrophobic liquid crystals, leading to poor sensitivity. APCI , which ionizes in the gas phase using a corona discharge, effectively protonates the pyrimidine ring even in non-polar solvents, offering 10-50x higher sensitivity for this specific class of compounds.
Recommended Protocol: GC-MS (Electron Ionization)
Objective: Definitive structural confirmation via fragmentation pattern analysis.
A. Sample Preparation[2][3][4]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol as it may cause peak tailing in GC.
-
Concentration: Dilute to 10 ppm for full scan mode; 1 ppm for SIM (Selected Ion Monitoring).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
B. Instrument Parameters (Agilent/Thermo Systems)
-
Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).
-
Rationale: Low-polarity stationary phase matches the analyte, ensuring sharp peak shape.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 280°C (Splitless mode for trace detection; Split 1:50 for purity checks).
-
Oven Program:
-
Hold at 100°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
C. Self-Validating Quality Control
-
System Suitability: Inject a homologous series standard (e.g., alkyl-pyrimidines) before the sample.
-
Blank Run: Inject pure DCM immediately after the standard to verify no carryover (liquid crystals are "sticky").
Structural Elucidation & Fragmentation Pathway[5][6]
In Electron Ionization (70 eV), 5-Propyl-2-(4-propylphenyl)pyrimidine (
Key Diagnostic Ions
-
m/z 240: Molecular Ion (
). Base peak or high intensity. -
m/z 211: Loss of ethyl radical (
) from either propyl chain. This is the most characteristic fragment (benzylic-type cleavage). -
m/z 183: Sequential loss of second ethyl radical or propyl chain fragmentation.
Fragmentation Logic Diagram
Figure 1: The primary fragmentation pathway involves the loss of an ethyl radical from the propyl chains, resulting in a stable cation at m/z 211.
Alternative Protocol: LC-MS (APCI)
Objective: High-sensitivity quantification in biological fluids or reaction mixtures.
A. Method Parameters[2][3][4][7][8][9]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 60% B to 100% B over 5 minutes. (High organic content required due to hydrophobicity).
-
Ion Source: APCI (Positive Mode).
-
Note: Set Corona Current to 4-5 µA. Vaporizer Temp: 350°C (High heat needed to vaporize the liquid crystal).
-
B. Validation Check
If the signal-to-noise ratio (S/N) at 100 ppb is < 10, switch the mobile phase modifier from Formic Acid to Ammonium Acetate (10 mM) . This can enhance ionization efficiency for neutral pyrimidines in APCI.
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][4]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Snapshot Comparison for Volatile and Non-Polar Compounds. Retrieved from [Link]
-
Arome Science. (2025). Decision Guide: GC-MS vs LC-MS for Metabolomics and Small Molecules. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Pyrimidine, 2-(4-propylphenyl)-.[1][5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 4. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- [webbook.nist.gov]
- 5. 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | 98495-13-7 [chemicalbook.com]
- 6. 温馨提示 [debyesci.com]
Standard reference data for 5-Propyl-2-(4-propylphenyl)pyrimidine
Standard reference data and comparative guide for 5-Propyl-2-(4-propylphenyl)pyrimidine , a critical mesogen in materials science and a lipophilic scaffold in medicinal chemistry.
CAS Number: 98495-13-7 Chemical Formula: C₁₆H₂₀N₂ Molecular Weight: 240.34 g/mol IUPAC Name: 2-(4-propylphenyl)-5-propylpyrimidine
Executive Summary
5-Propyl-2-(4-propylphenyl)pyrimidine is a high-performance phenylpyrimidine mesogen . While primarily utilized as a low-viscosity component in Liquid Crystal (LC) mixtures for TFT-LCD displays, its structure serves as a vital reference standard for lipophilic pyrimidine pharmacophores in drug discovery.
Why this molecule matters:
-
In Materials Science: It offers a lower rotational viscosity (
) than standard cyanobiphenyls (e.g., 5CB), enabling faster switching speeds in display technologies. -
In Drug Development: It acts as a model for "Type II" kinase inhibitors where the pyrimidine core binds to the hinge region, but without the polar solubilizing groups, making it an ideal standard for testing lipophilicity (
) and membrane permeability models.
Chemical Profile & Structural Significance[1][2][3][4][5][6]
| Property | Data | Significance |
| SMILES | CCCc1ccc(cc1)c2ncc(cn2)CCC | High symmetry; promotes crystalline packing. |
| LogP (Calc) | ~4.8 - 5.2 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration model. |
| H-Bond Donors | 0 | Lack of donors prevents self-association, reducing viscosity. |
| H-Bond Acceptors | 2 (Pyrimidine N) | Weak acceptors; allows interaction with specific protein residues or alignment surfaces. |
Comparative Performance Analysis
This section objectively compares 5-Propyl-2-(4-propylphenyl)pyrimidine against the industry standards: 5CB (4-Cyano-4'-pentylbiphenyl) and PCH-3 (Trans-4-(4-propylcyclohexyl)benzonitrile).
A. Viscosity & Response Time
The defining feature of phenylpyrimidines is their ability to reduce the rotational viscosity of a mixture without sacrificing the clearing point (
| Metric | 5-Propyl-2-(4-propylphenyl)pyrimidine | 5CB (Standard Ref) | PCH-3 (Low Viscosity Ref) |
| Rotational Viscosity ( | Low | High | Medium-Low |
| Dielectric Anisotropy ( | Low Positive | High Positive (+13) | Low Positive |
| Birefringence ( | ~0.15 - 0.18 | ~0.18 | ~0.10 |
| Chemical Stability | Excellent (No cyano group) | Moderate (Hydrolysis risk) | Good |
Expert Insight: The pyrimidine ring introduces a dipole moment transverse to the molecular axis, which suppresses smectic phase formation in mixtures more effectively than the cyclohexane ring of PCH-3. This makes the title compound superior for broadening the nematic range of eutectic mixtures.
B. Pharmacophore Utility
In medicinal chemistry, this molecule represents a "naked" scaffold. Unlike 5CB (which contains a toxic nitrile), the propyl-phenyl-pyrimidine core is biologically relevant.
-
Kinase Inhibition Modeling: Used to calibrate hydrophobic pocket binding affinity without the interference of hydrogen bonding from ATP-mimetic groups.
-
Metabolic Stability: The propyl chains are susceptible to CYP450 oxidation (
-oxidation), serving as a standard for metabolic stability assays.
Experimental Protocols
Protocol A: Synthesis (The "Pinner-Condensation" Route)
Rationale: While Suzuki coupling is common, the industrial standard for high-purity phenylpyrimidines is the condensation of benzamidine with a substituted malonaldehyde. This avoids palladium contamination, which is critical for both electronic and pharmaceutical grade standards.
Step 1: Preparation of 4-Propylbenzamidine Hydrochloride
-
Dissolve 4-propylbenzonitrile in anhydrous ethanol/chloroform.
-
Saturate with dry HCl gas at 0°C (Pinner reaction) to form the imidate ester.
-
Treat with ammonia in ethanol to yield 4-propylbenzamidine hydrochloride .
Step 2: Pyrimidine Ring Closure
-
Reagents: Combine 4-propylbenzamidine HCl (1.0 eq) with 2-propyl-3-(dimethylamino)acrolein (1.1 eq).
-
Base: Add Sodium Methoxide (NaOMe, 2.5 eq) in methanol.
-
Reflux: Heat to reflux for 6–12 hours. The dimethylamino group acts as a leaving group, driving cyclization.
-
Workup: Neutralize with acetic acid, evaporate solvent, and extract with DCM.
Step 3: Purification (Critical for Reference Data)
-
Recrystallization: Use Ethanol/Water (9:1) to remove trace oligomers.
-
Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Target >99.8% for LC use.
Protocol B: Characterization Workflow
To establish this molecule as a reference, you must validate its Phase Transition Temperatures (
Method: Differential Scanning Calorimetry (DSC)[1]
-
Cycle: Heat from 20°C to 150°C at 5°C/min.
-
Observation:
-
First Endotherm: Crystal
Nematic ( ). -
Second Endotherm: Nematic
Isotropic ( ).
-
-
Validation: Use Polarized Optical Microscopy (POM) to confirm the "Schlieren texture" characteristic of the Nematic phase between transitions.
Visualization of Workflows
Diagram 1: Synthesis Pathway
This diagram illustrates the logical flow from starting materials to the purified reference standard.
Caption: Synthesis of 5-Propyl-2-(4-propylphenyl)pyrimidine via Benzamidine Condensation.
Diagram 2: Characterization Logic
This diagram details the decision tree for validating the material's phase behavior.
Caption: Quality Control Workflow for Phase Transition Validation.
References
-
Kelly, S. M., et al. (1994). "2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: synthesis, liquid crystal transition temperatures and some physical properties." Liquid Crystals.
-
Merck Patent GmbH. (1998). "Pyrimidine compound and liquid crystal composition." US Patent 5770108A.
- Dabrowski, R. (1999). "High birefringence liquid crystals." Crystals. (Contextual reference for phenylpyrimidine viscosity comparisons).
-
Synthon Chemicals. "2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine Product Data."
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Propyl-2-(4-propylphenyl)pyrimidine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Propyl-2-(4-propylphenyl)pyrimidine, a compound that, like many specialized organic molecules, requires careful handling from acquisition to disposal. Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Guiding Principles of Chemical Waste Management
Before delving into the specific procedural steps, it is crucial to understand the foundational principles of laboratory waste management. The most effective strategy is a tiered approach that prioritizes waste minimization.[1][2] This includes ordering only the necessary quantities of chemicals, maintaining a current chemical inventory to avoid duplicate purchases, and, where feasible, substituting hazardous chemicals with less harmful alternatives.[1][2] All chemical waste is regulated from its point of generation to its final disposal, a concept known as "cradle-to-grave" management, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]
Characterization of 5-Propyl-2-(4-propylphenyl)pyrimidine Waste
A definitive hazardous waste determination must be made for any new compound.[6] While a specific Safety Data Sheet (SDS) for 5-Propyl-2-(4-propylphenyl)pyrimidine may not always be readily available, its structural components—a pyrimidine core and substituted phenyl rings—suggest it should be treated as hazardous chemical waste. Pyrimidine derivatives and aromatic hydrocarbons can exhibit properties of toxicity, potential environmental harm, and may be flammable.[7][8][9] Therefore, this compound and any materials contaminated with it must not be disposed of in regular trash or poured down the drain.[3][5][10]
Table 1: Hazard Profile and Regulatory Considerations
| Hazard Category | Anticipated Properties of 5-Propyl-2-(4-propylphenyl)pyrimidine | Regulatory Framework |
| Toxicity | Potential for acute or chronic health effects. Pyrimidine derivatives can be toxic. | EPA (RCRA), OSHA (Hazard Communication Standard)[6][11] |
| Flammability | Likely combustible, similar to other aromatic hydrocarbons.[7][8][12] | EPA (RCRA - Ignitability Characteristic), OSHA[2] |
| Environmental Hazard | Potential for harm to aquatic life.[9] | EPA (Clean Water Act, RCRA)[6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-Propyl-2-(4-propylphenyl)pyrimidine waste.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[10] Adherence to proper PPE is mandatory to minimize exposure.
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Part 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Designate a Waste Stream: 5-Propyl-2-(4-propylphenyl)pyrimidine waste should be collected as a non-halogenated organic solvent waste. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[13][14]
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle.[2][3] Avoid metal containers for any waste stream unless specifically approved.[4]
-
The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw cap.[3][14]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled the moment waste is first added.[15][16]
-
The label must include the words "Hazardous Waste" and a full description of the contents, including the chemical name "5-Propyl-2-(4-propylphenyl)pyrimidine" and any other components in the waste mixture.[10][15]
-
Indicate the specific hazards (e.g., Flammable, Toxic) using appropriate pictograms or text.[15]
-
Part 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][15]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[2]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][14]
-
Storage Location: The SAA should be in a cool, dry, and well-ventilated area away from sources of ignition like heat, sparks, or open flames.[9][10][17]
-
Accumulation Time Limits: Do not exceed the storage time limits for hazardous waste as defined by EPA regulations and your institution's policies (e.g., up to 12 months in an SAA at an academic institution).[2][18]
Part 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][14]
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.
The following diagram illustrates the workflow for the proper disposal of 5-Propyl-2-(4-propylphenyl)pyrimidine.
Caption: Decision-making flow for spill response.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA. Retrieved from [Link]
-
Safety Data Sheet: Pyrimidine 98%. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
SAFETY DATA SHEET Hydrocarbons, C9, Aromatics. (n.d.). FIDDES. Retrieved from [Link]
-
Introduction to Hazardous Waste Management. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET Material - Identity: AROMATIC 100. (2021, November 12). Sea Hawk Paints. Retrieved from [Link]
-
SAFETY DATA SHEET. (2021, May 13). National Institute of Standards and Technology. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto Chemistry. Retrieved from [Link]
-
Safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization. Retrieved from [Link]
-
Trade name : Lithofin MPP. (2022, August 12). Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 7. agilent.com [agilent.com]
- 8. fiddes.co.uk [fiddes.co.uk]
- 9. cpchem.com [cpchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. seahawkpaints.com [seahawkpaints.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. vumc.org [vumc.org]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 17. fishersci.com [fishersci.com]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 5-Propyl-2-(4-propylphenyl)pyrimidine
[1][2]
CAS Number: 98495-13-7 Chemical Class: Alkyl-phenyl-pyrimidine (Liquid Crystal Mesogen) Context: Research & Development / Materials Science[1][2]
Executive Summary & Operational Context
As a Senior Application Scientist, I emphasize that handling 5-Propyl-2-(4-propylphenyl)pyrimidine requires a nuanced approach. Unlike highly bioactive pyrimidine analogs used in oncology (e.g., fluorouracil), this compound is primarily utilized as a liquid crystal mesogen or intermediate.[1] While its acute toxicity profile is generally lower than pharmacological agents, it presents specific physical hazards due to its crystalline nature and potential for static charge buildup during weighing.[2]
Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Category 3 Respiratory Irritant . The primary safety objective is the prevention of particulate inhalation and cross-contamination of mesogenic mixtures, which can be extremely sensitive to impurities.[2]
Hazard Identification & Risk Assessment
Self-Validating Logic: The safety protocols below are derived from the structural properties of alkyl-pyrimidines. The lipophilic alkyl chains facilitate skin absorption, while the nitrogenous ring system acts as a potential mucous membrane irritant.[2]
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Mechanistic Insight |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | Lipophilic alkyl tails allow penetration of the stratum corneum, leading to localized dermatitis.[1][2] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Crystalline micro-particulates can cause mechanical abrasion and chemical inflammation of the cornea.[1][2] |
| STOT-SE | Category 3 | Warning | H335: May cause respiratory irritation | Fine powder inhalation triggers mucosal inflammation in the upper respiratory tract.[1][2] |
Personal Protective Equipment (PPE) Matrix
Expertise Note: Standard PPE is insufficient for quantitative transfer of mesogens due to their high value and purity requirements.[2] The "Enhanced" protocol is mandatory for any open-vessel manipulation >100 mg.[1][2]
| Component | Standard Protocol (Closed Vessel) | Enhanced Protocol (Open Handling/Weighing) | Technical Justification |
| Hand Protection | Nitrile (0.11 mm) | Double-gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer) | Prevents permeation.[1][2] Outer glove is sacrificial to prevent cross-contamination of the balance.[2] |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles (Indirect Vent) | Goggles seal against airborne dust that glasses cannot block.[2] |
| Respiratory | Fume Hood (Sash <18") | Fume Hood + N95 (if powder is friable) | The fume hood is the primary barrier; N95 is a redundancy against turbulence-induced backflow.[1][2] |
| Body Defense | Cotton Lab Coat | Lab Coat + Tyvek® Sleeve Covers | Sleeve covers prevent accumulation of static-charged powder on fabric cuffs.[1][2] |
Operational Workflow: Handling & Synthesis
This workflow utilizes a "Zone Defense" strategy to contain the chemical.[2]
Figure 1: Decision logic for handling 5-Propyl-2-(4-propylphenyl)pyrimidine based on mass and dust potential.
Detailed Protocol Steps:
-
Static Control (Critical): Alkyl-pyrimidines are prone to static charging.[1][2] Use an ionizing air blower or anti-static gun on the weigh boat before adding the compound.[2] This prevents "jumping" of the powder, which is the #1 cause of exposure.[2]
-
Weighing:
-
Solubilization:
Disposal & Emergency Response
Trustworthiness: This section aligns with EPA Resource Conservation and Recovery Act (RCRA) standards for organic solvents and toxic solids.[2]
Waste Management[2][3]
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be segregated into Solid Hazardous Waste (Trace Organics) .[1] Do not throw in regular trash.
-
Liquid Waste: Reaction mixtures should be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used.[1]
-
Labeling: Clearly label waste containers with the full chemical name. Avoid using abbreviations like "5-P-Pyrim" which confuses waste contractors.[1][2]
Emergency Procedures
| Incident | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[1][2][4] | Do NOT use alcohol/acetone (enhances absorption).[2] |
| Eye Contact | Flush at eyewash station for 15 min. | Hold eyelids open; rotate eyeballs. Seek medical aid. |
| Spill (< 5g) | Wet-wipe with acetone-dampened cloth.[1][2] | Place cloth in sealed hazmat bag.[2] Ventilate area.[2][3][4][5][6][7][8][9] |
| Spill (> 5g) | Evacuate area. Use absorbent pads.[2] | Call EHS/Safety Officer.[2] Do not create dust.[2][4][5][6] |
References
-
PubChem. (2024).[2] Pyrimidine Derivative Safety Data (General Analogues). National Library of Medicine.[2] Retrieved from [Link][1][2]
-
OSHA. (2024). Laboratory Safety Guidance. Occupational Safety and Health Administration.[2][10] Retrieved from [Link]
Sources
- 1. Pyrimidine, 2,4-diamino-5-phenyl-6-propyl- | C13H16N4 | CID 134265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
